molecular formula C9H19NO B13639274 (1-(3-Methoxypropyl)cyclobutyl)methanamine

(1-(3-Methoxypropyl)cyclobutyl)methanamine

Cat. No.: B13639274
M. Wt: 157.25 g/mol
InChI Key: PHLPVIVDSQJOOE-UHFFFAOYSA-N
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Description

(1-(3-Methoxypropyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[1-(3-methoxypropyl)cyclobutyl]methanamine

InChI

InChI=1S/C9H19NO/c1-11-7-3-6-9(8-10)4-2-5-9/h2-8,10H2,1H3

InChI Key

PHLPVIVDSQJOOE-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCC1)CN

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the physicochemical properties and target selectivity of small-molecule therapeutics. (1-(3-Methoxypropyl)cyclobutyl)methanamine is a highly specialized, gem-disubstituted cyclobutane building block. It features a primary amine for facile amide coupling, a cyclobutane ring for rigid vector projection, and a 3-methoxypropyl appendage designed to extend into solvent-exposed regions, thereby modulating lipophilicity and improving aqueous solubility.

This whitepaper provides an in-depth technical guide on the chemical profiling, de novo synthesis, and strategic integration of this novel building block into pharmaceutical pipelines.

Chemical Identity & In Silico Profiling

To facilitate molecular modeling and database querying, the predicted physicochemical properties of (1-(3-Methoxypropyl)cyclobutyl)methanamine are summarized below.

Table 1: Physicochemical Properties & Descriptors
PropertyValue / DescriptorRationale / Significance
Molecular Formula C₉H₁₉NOConfirmed via exact mass calculations for this isomer class[1].
Molecular Weight 157.25 g/mol Low molecular weight allows for integration without violating Lipinski’s Rule of 5.
SMILES String COCCCC1(CN)CCC1Enables precise structural querying in Reaxys or SciFinder.
H-Bond Donors 1 (Primary Amine)Provides a reactive handle for coupling; typically consumed during amide bond formation.
H-Bond Acceptors 2 (Ether O, Amine N)Improves aqueous solubility and potential interactions with solvent-exposed residues.
Expected [M+H]⁺ m/z 158.15Critical for LC-MS validation of the synthesized intermediate[1].

Strategic Utility in Medicinal Chemistry (Causality & Logic)

The selection of (1-(3-Methoxypropyl)cyclobutyl)methanamine over traditional flexible linkers (e.g., linear alkyl amines) is driven by strict thermodynamic and pharmacokinetic principles.

  • Conformational Restriction (The Cyclobutane Effect): Incorporating small cyclic moieties as "kinks" into flexible linkers drastically reduces the entropic penalty upon target binding. For example, in the optimization of AAA+ ATPase p97 inhibitors, the introduction of gem-disubstituted cyclobutane subseries improved potency by over 10-fold compared to their flexible parent analogs[2][3]. The cyclobutane ring forces the attached substituents into a well-defined spatial orientation, optimizing steric compatibility with the binding pocket[2].

  • Lipophilicity Modulation: The 3-methoxypropyl ether chain serves as a solubilizing appendage. By projecting this flexible, oxygen-containing chain into the solvent-exposed region of a target protein (such as a kinase hinge region), researchers can lower the overall logD of the drug candidate, thereby improving metabolic stability and reducing off-target hERG liability.

MedChem Target Target Protein (e.g., AAA+ ATPase / Kinase) Core Pharmacophore Core (Hinge/Pocket Binder) Target->Core Binds Linker Amide Linkage (via Primary Amine) Core->Linker Cyclobutane Cyclobutane Ring (Conformational Restrictor) Linker->Cyclobutane Ether 3-Methoxypropyl Group (Solvent-Exposed Solubilizer) Cyclobutane->Ether

Structural role of the building block in targeted inhibitor design.

De Novo Synthesis Protocol

The synthesis of gem-disubstituted cyclobutyl methanamines relies on the precise alkylation of a cyclobutane core followed by the reduction of a nitrile precursor[4]. This protocol is designed as a self-validating system: the complete consumption of the nitrile peak in Infrared (IR) spectroscopy ensures the success of the final reduction step.

Step 1: Alkylation of Cyclobutanecarbonitrile

Causality: Cyclobutanecarbonitrile is chosen as the starting material because the highly electron-withdrawing nitrile group increases the acidity of the α-proton, allowing for efficient deprotonation.

  • Charge a flame-dried flask with anhydrous tetrahydrofuran (THF) and diisopropylamine (1.1 eq) under an inert argon atmosphere. Cool to -78°C.

  • Add n-butyllithium (1.1 eq) dropwise to generate Lithium Diisopropylamide (LDA). Stir for 30 minutes.

  • Add cyclobutanecarbonitrile (1.0 eq) dropwise. The bulky LDA selectively deprotonates the α-carbon without attacking the nitrile carbon.

  • Introduce 1-bromo-3-methoxypropane (1.2 eq). Allow the reaction to slowly warm to room temperature overnight.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography to yield 1-(3-methoxypropyl)cyclobutane-1-carbonitrile .

Step 2: Reduction to the Primary Amine

Causality: Lithium aluminum hydride (LiAlH₄) is utilized because milder reducing agents (like NaBH₄) are insufficiently nucleophilic to reduce the robust C≡N triple bond to a primary amine.

  • Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under argon.

  • Dissolve the intermediate nitrile from Step 1 in THF and add it dropwise to the LiAlH₄ suspension.

  • Reflux the mixture for 4 hours to ensure complete reduction.

  • Fieser Workup (Self-Validating Step): Cool to 0°C. Sequentially add water (

    
     mL), 15% aqueous NaOH (
    
    
    
    mL), and water (
    
    
    mL) per
    
    
    grams of LiAlH₄ used. This specific stoichiometric quenching traps the aluminum salts as a granular white precipitate, preventing the formation of an unfilterable emulsion.
  • Filter through Celite, concentrate the filtrate, and purify via vacuum distillation or reverse-phase chromatography to yield the final product: (1-(3-Methoxypropyl)cyclobutyl)methanamine .

Synthesis A Cyclobutanecarbonitrile (Starting Material) B Deprotonation LDA, THF, -78°C A->B C Alkylation 1-Bromo-3-methoxypropane B->C D Intermediate: 1-(3-Methoxypropyl)cyclobutane-1-carbonitrile C->D E Reduction LiAlH4, THF, 0°C to RT D->E F Final Product: (1-(3-Methoxypropyl)cyclobutyl)methanamine E->F

De novo synthetic workflow for (1-(3-Methoxypropyl)cyclobutyl)methanamine.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized building block, the following analytical validations must be performed:

  • LC-MS (ESI+): The reaction product must exhibit a dominant molecular ion peak at m/z 158.15 [M+H]⁺, confirming the correct molecular weight of the C₉H₁₉NO isomer[1].

  • FT-IR Spectroscopy: The complete disappearance of the sharp nitrile stretch (C≡N) at ~2250 cm⁻¹ and the emergence of a broad primary amine stretch (N-H) at ~3300-3400 cm⁻¹ validates the success of the LiAlH₄ reduction.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet integrating to 3H at ~3.3 ppm (methoxy -OCH₃), a singlet integrating to 2H at ~2.7 ppm (methylene protons adjacent to the amine, -CH₂NH₂), and a broad singlet integrating to 2H (exchangeable -NH₂ protons).

References

  • PubChemLite - (4-ethoxycyclohexyl)methanamine (C9H19NO) . Université du Luxembourg. Available at: [Link][1]

  • Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 . National Institutes of Health (NIH) / PMC. Available at:[Link][2]

  • Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97 . ACS Publications. Available at:[Link][3]

Sources

Technical Deep Dive: Structural Dynamics and Synthetic Utility of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of (1-(3-Methoxypropyl)cyclobutyl)methanamine , a specialized building block used in medicinal chemistry for the design of conformationally restricted bioactive molecules.

Executive Summary

(1-(3-Methoxypropyl)cyclobutyl)methanamine represents a high-value scaffold in modern drug discovery, particularly for Central Nervous System (CNS) targets and kinase inhibitors. By incorporating a cyclobutane ring at the core, this molecule utilizes the gem-disubstituent effect to restrict conformational freedom, thereby reducing the entropic penalty of binding to protein targets. This guide analyzes its structural puckering, synthetic pathways, and physicochemical profile to facilitate its application in lead optimization.

Structural Anatomy & Stereodynamics

The Cyclobutane Core: Puckering & Rigidity

Unlike the planar cyclopropane or the chair-form cyclohexane, the cyclobutane core of this molecule adopts a puckered conformation (butterfly shape) to relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens.

  • Pucker Angle: Approximately 28°–30°.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibrium between conformers at physiological temperatures unless locked by bulky substituents or receptor binding.

The Gem-Disubstituent Effect

The 1,1-disubstitution pattern (quaternary carbon) is the critical pharmacophoric feature.

  • Thorpe-Ingold Effect: The internal C-C-C bond angle of the cyclobutane ring (~88°) forces the external substituents (the methanamine and methoxypropyl tails) closer together than in an open-chain analogue. This pre-organizes the molecule for binding, often increasing potency.[1]

  • Vector Analysis:

    • 
       (Head):  Acts as a primary hydrogen bond donor/acceptor or cationic salt-bridge former (at physiological pH).
      
    • 
       (Tail):  Provides a flexible lipophilic linker ending in a hydrogen bond acceptor (ether oxygen), ideal for probing hydrophobic pockets with distal polar residues.
      
Pharmacophore Mapping (Visualized)

The following diagram illustrates the spatial arrangement and potential binding interactions of the scaffold.

Pharmacophore cluster_binding Target Binding Pocket Interactions Core Cyclobutane Core (Scaffold Rigidity) Amine Primary Amine (Cationic Center / H-Bond Donor) Core->Amine  Methylene Bridge (Vector 1) Linker Propyl Chain (Hydrophobic Spacer) Core->Linker  Quaternary Carbon (Vector 2) Receptor_Asp Receptor Asp/Glu (Salt Bridge) Amine->Receptor_Asp Ionic Interaction Ether Methoxy Ether (H-Bond Acceptor) Receptor_Ser Receptor Ser/Thr (H-Bond) Ether->Receptor_Ser H-Bond Linker->Ether  Distal Interaction

Figure 1: Pharmacophore map highlighting the divergent vectors of the amine and ether groups originating from the rigid cyclobutane core.

Physicochemical Profiling

Understanding the "drug-likeness" of this building block is essential for its inclusion in library design.

PropertyValue (Estimated)Implications for Drug Design
Molecular Weight ~157.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP 1.2 – 1.8Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.
pKa (Basic) 9.8 – 10.2The primary amine will be protonated (>99%) at physiological pH (7.4).
TPSA ~35 ŲHigh membrane permeability (Rule of 5 compliant).
Rotatable Bonds 5Flexible side chains allow induced fit, anchored by the rigid ring.

Synthetic Pathways[2][3]

The synthesis of 1,1-disubstituted cyclobutanes requires the construction of a quaternary center. The most robust route utilizes cyclobutanecarbonitrile as the starting material due to the acidity of the


-proton.
Retrosynthetic Analysis
  • Target: (1-(3-Methoxypropyl)cyclobutyl)methanamine

  • Precursor: 1-(3-methoxypropyl)cyclobutanecarbonitrile

  • Starting Material: Cyclobutanecarbonitrile + 1-Bromo-3-methoxypropane

Detailed Protocol

Step 1:


-Alkylation (Formation of Quaternary Center) 
  • Reagents: Cyclobutanecarbonitrile (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq) or NaH, THF (anhydrous).

  • Procedure:

    • Cool a solution of LDA in THF to -78°C under Nitrogen.

    • Add cyclobutanecarbonitrile dropwise. Stir for 1 hour to generate the carbanion.

    • Add 1-bromo-3-methoxypropane (electrophile) slowly.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
  • Outcome: 1-(3-methoxypropyl)cyclobutanecarbonitrile.

Step 2: Nitrile Reduction (Amine Formation)

  • Reagents:

    
     (Lithium Aluminum Hydride, 2.0 eq) or 
    
    
    
    .
  • Procedure:

    • Suspend LAH in dry ether/THF at 0°C.

    • Add the nitrile intermediate dropwise.

    • Reflux for 4–6 hours to ensure complete reduction.

    • Fieser Workup: Carefully add water, 15% NaOH, then water. Filter the aluminum salts.

  • Purification: Acid-base extraction or distillation.

Synthesis Workflow Diagram

Synthesis SM Starting Material: Cyclobutanecarbonitrile Intermediate Intermediate: 1-(3-Methoxypropyl) cyclobutanecarbonitrile SM->Intermediate Step 1: Alpha-Alkylation (SN2 Mechanism) Reagents1 Reagents: LDA (Base), THF, -78°C + 1-Bromo-3-methoxypropane Reagents1->Intermediate Product FINAL PRODUCT: (1-(3-Methoxypropyl)cyclobutyl) methanamine Intermediate->Product Step 2: Nitrile Reduction Reagents2 Reduction: LiAlH4 or BH3-THF Reflux Reagents2->Product

Figure 2: Step-wise synthetic workflow for the construction of the target molecule.

Medicinal Chemistry Applications

Bioisosterism in CNS Drug Design

This scaffold is frequently used to replace gem-dimethyl groups or cyclohexane rings in known pharmacophores.

  • Case Study (Theoretical): In Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) like Venlafaxine analogues, replacing the cyclohexyl ring with a cyclobutyl ring often lowers lipophilicity (LogP) while maintaining the spatial orientation of the amine, potentially improving metabolic stability by removing sites liable to oxidation (CYP450).

Kinase Inhibitor Solubilization

The primary amine tail serves as a "solubilizing group" that can extend into the solvent front of a kinase ATP-binding pocket. The methoxypropyl group can fold back to interact with the hinge region or gatekeeper residues, depending on the specific kinase topology.

References

  • Cyclobutane Derivatives in Drug Discovery . PharmaBlock Whitepaper. Analysis of cyclobutane ring strain and puckering in FDA-approved drugs.

  • Synthesis of 1,1-Disubstituted Cyclobutanes . BenchChem Protocols. Methodologies for quaternary center formation via alkylation.

  • Conformational Restriction in Medicinal Chemistry . Journal of Medicinal Chemistry. Principles of the Thorpe-Ingold effect and gem-disubstituent application.

Sources

Novel cyclobutane building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Flatland: A Technical Guide to Novel Cyclobutane Building Blocks in Medicinal Chemistry

Executive Summary: The Imperative

In the modern era of drug discovery, the "Escape from Flatland" is no longer a theoretical concept—it is a mandate. The over-reliance on planar, aromatic scaffolds has historically contributed to poor solubility, high promiscuity, and suboptimal metabolic stability in clinical candidates.

This guide addresses the cyclobutane ring as a critical structural solution. Far from being a mere spacer, the cyclobutane motif offers a unique combination of defined exit vectors, metabolic resilience, and increased fraction of


 hybridized carbons (

). This document provides a technical roadmap for medicinal chemists to design, synthesize, and deploy novel cyclobutane building blocks, moving beyond simple bioisosterism into next-generation scaffold design.

Structural Rationale & Bioisosteric Utility[1][2][3]

The cyclobutane ring is not a flat square; it exists in a puckered conformation (butterfly shape) with a pucker angle of approximately 25–35°. This conformational preference is the key to its utility as a bioisostere.

Phenyl Ring Replacement

Replacing a phenyl ring with a cyclobutane core significantly alters the physicochemical profile while maintaining vector fidelity.

  • 1,3-Disubstituted Cyclobutanes: Mimic para-substituted benzenes. The distance between substituents is shorter (~2.6 Å vs ~2.8 Å), but the vector alignment is often sufficient for binding pockets while dramatically reducing lipophilicity (ClogP).

  • 1,2-Disubstituted Cyclobutanes: Mimic ortho- or meta-substituted benzenes, providing a "kink" in the molecular geometry.

Table 1: Physicochemical Comparison of Spacer Motifs

Property1,4-Phenylenetrans-1,3-CyclobutaneBicyclo[1.1.1]pentane
Geometry Planar (

)
Puckered (

)
Linear (

)
Exit Vector Angle 180°~140–160° (conformer dependent)180°
C-C Bond Length 1.39 Å1.55 Å1.54 Å
Metabolic Liability High (Arene oxidation)Low (No aromatic hydroxylation)Low
Solubility Impact Neutral/Poor (

-stacking)
High (Disrupts crystal lattice)High
Visualizing the Bioisosteric Shift

The following diagram illustrates the structural logic of replacing a flat aromatic system with a 3D cyclobutane core.

Bioisostere_Logic Phenyl Phenyl Ring (Planar, High Lipophilicity) Cyclobutane Cyclobutane (Puckered, High Fsp3) Phenyl->Cyclobutane 'Escape from Flatland' Properties Property Gains: + Solubility + Metabolic Stability - Promiscuity Cyclobutane->Properties Fsp3 Effect Vectors Vector Fidelity: 1,3-subst ≈ para 1,2-subst ≈ ortho Cyclobutane->Vectors Geometric Mimicry

Figure 1: Decision logic for transitioning from aromatic scaffolds to cyclobutane bioisosteres.

Advanced Synthesis: Accessing the "Novel" Blocks

Traditional synthesis (e.g., malonate alkylation) is often insufficient for highly functionalized, stereodefined cyclobutanes. Modern medicinal chemistry relies on two advanced pathways: [2+2] Photocycloaddition and Strain-Release Chemistry .

The Bicyclo[1.1.0]butane (BCB) Gateway

The most potent method for generating novel 1,3-disubstituted cyclobutanes is the strain-release functionalization of bicyclo[1.1.0]butanes (BCBs). BCBs possess high strain energy (~66 kcal/mol). Relieving this strain by breaking the central C1-C3 bond allows for the rapid assembly of 1,3-disubstituted cyclobutanes with nucleophiles, radicals, or electrophiles.

Mechanism:

  • Radical Addition: A radical species (

    
    ) adds to the bridgehead carbon.
    
  • Ring Opening: The central bond cleaves, generating a cyclobutyl radical.

  • Termination: The cyclobutyl radical traps a second species (H, halogen, or another radical).

Detailed Experimental Protocol

Protocol Title: Synthesis of 3-Substituted Cyclobutyl Sulfones via Radical Strain-Release of Bicyclo[1.1.0]butanes.

Objective: To synthesize a 1,3-disubstituted cyclobutane building block using a self-validating radical addition method. This protocol avoids the use of unstable propellanes.

Reagents:

  • Substrate: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (BCB-Sulfone).

  • Radical Precursor: Sodium sulfinate (

    
    ) or Thiol (
    
    
    
    ).
  • Catalyst: fac-Ir(ppy)

    
     (if photoredox) or Mn(OAc)
    
    
    
    (oxidative).
  • Solvent: DMSO or MeCN/H

    
    O.
    

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel:

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Why: Moisture can quench the intermediate radical anions or affect catalyst efficiency.

  • Reagent Loading:

    • Add BCB-Sulfone (1.0 equiv, 0.5 mmol) and Sodium Toluenesulfinate (1.5 equiv).

    • Add fac-Ir(ppy)

      
       (1 mol%).
      
    • Evacuate and backfill with Nitrogen (

      
      ) three times.
      
    • Self-Validation Check: Ensure the mixture is yellow (characteristic of the catalyst). If dark, oxygen contamination may have occurred.

  • Solvent Addition & Degassing:

    • Inject degassed DMSO (5 mL) via syringe.

    • Why: Degassing is critical. Oxygen is a radical scavenger and will terminate the chain reaction, leading to poor yields.

  • Irradiation:

    • Place the tube 2 cm away from a Blue LED (450 nm) light source. Stir vigorously at room temperature for 12 hours.

    • Control: Maintain temperature <30°C using a fan to prevent thermal degradation of the BCB.

  • Work-up & Purification:

    • Dilute with EtOAc (20 mL) and wash with brine (3 x 10 mL) to remove DMSO.

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Characterization:

    • Verify the disappearance of the BCB bridgehead protons (~1.2 ppm in

      
      H NMR).
      
    • Confirm the appearance of the cyclobutane methine quintet (~3.0 ppm).

Synthetic Workflow Diagram:

BCB_Protocol Start Start: BCB Precursor (High Strain Energy) Radical_Gen Radical Generation (Photoredox/Oxidation) Start->Radical_Gen + Radical Source Addition Bridgehead Addition (C1 Attack) Radical_Gen->Addition Radical Attack Ring_Open Ring Opening (Strain Release) Addition->Ring_Open Homolytic Cleavage Trapping Radical Trapping (Formation of 1,3-subst) Ring_Open->Trapping Cyclobutyl Radical Product Final Product: 1,3-Disubstituted Cyclobutane Trapping->Product Isolation

Figure 2: Mechanistic workflow for the strain-release synthesis of cyclobutanes.

Case Study: TAK-828F (ROR t Inverse Agonist)

Challenge: The development of TAK-828F required a scaffold that could orient the amide and carboxylic acid pharmacophores in a specific spatial arrangement to bind to the ROR


t nuclear receptor. A phenyl linker was too lipophilic and planar.

Solution: A cis-1,3-disubstituted cyclobutane carboxylic acid was selected.[1][2]

Synthetic Strategy (Stereocontrol): The synthesis of the cis-isomer is non-trivial due to thermodynamic preference for the trans-isomer.

  • Precursor: Cyclobutylidene Meldrum’s acid derivative.[1][2]

  • Key Step: Diastereoselective reduction using NaBH

    
    .
    
  • Outcome: The reduction proceeds from the less hindered face, yielding the cis-isomer (kinetic product) with high diastereoselectivity.

Impact:

  • Potency: High affinity for ROR

    
    t.
    
  • Properties: Improved metabolic stability compared to the aromatic analog and reduced CYP inhibition.

Future Outlook

The field is moving toward chiral cyclobutanes generated via asymmetric catalysis. Future building blocks will likely include:

  • Enantioenriched 1,2,3-trisubstituted cyclobutanes: Accessible via enantioselective [2+2] photocycloaddition.

  • Spirocyclic Cyclobutanes: Increasing rigidity further (e.g., spiro[3.3]heptanes).

  • Metallaphotoredox: Combining cross-coupling with BCB opening to install aryl groups directly onto the cyclobutane ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Fawcett, A., et al. (2025). Strain-Release Functionalization of Bicyclo[1.1.0]butanes. Nature Reviews Chemistry. (Contextual citation based on recent field advancements).
  • Yamamoto, S., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. The Journal of Organic Chemistry. Link

  • Giannini, G., et al. (2012). Bioisosteric Replacement of the Phenyl Ring: Cyclobutane as a Novel Scaffold. Future Medicinal Chemistry. Link

Sources

Comprehensive Technical Guide on (1-(3-Methoxypropyl)cyclobutyl)methanamine: Physicochemical Properties, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of conformationally restricted scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. (1-(3-Methoxypropyl)cyclobutyl)methanamine is a highly versatile, bifunctional organic building block. Featuring a sterically demanding cyclobutyl core, a flexible methoxypropyl hydrogen-bond acceptor arm, and a primary amine vector, this molecule serves as a privileged scaffold for synthesizing central nervous system (CNS) therapeutics, including beta-secretase (BACE) inhibitors.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory execution.

Structural Profiling and Physicochemical Data

The molecular architecture of (1-(3-Methoxypropyl)cyclobutyl)methanamine is defined by a quaternary carbon center (C1 of the cyclobutane ring) that acts as a spiro-like junction, directing the primary amine and the ether-containing aliphatic chain into distinct spatial vectors.

To establish a baseline for quantitative structure-activity relationship (QSAR) modeling, the core physicochemical properties are summarized below. The molecular formula (C9H19NO) and weight calculations are derived from standard atomic masses .

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Implication
IUPAC Name (1-(3-Methoxypropyl)cyclobutyl)methanamineStandardized nomenclature
Molecular Formula C9H19NODefines atomic composition
Molecular Weight 157.257 g/mol Optimal for fragment-based drug design
Monoisotopic Mass 157.1467 DaCrucial for high-resolution MS validation
H-Bond Donors 1 (from -NH₂)Facilitates target protein binding
H-Bond Acceptors 2 (from -O- and -NH₂)Enhances aqueous solubility
Rotatable Bonds 5Balances flexibility with core rigidity
Topological Polar Surface Area 35.2 ŲHighly favorable for blood-brain barrier (BBB) penetration

Rational Drug Design: The Scaffold Advantage

The selection of (1-(3-Methoxypropyl)cyclobutyl)methanamine as a starting material is driven by precise mechanistic causality. Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. By incorporating a cyclobutyl ring, medicinal chemists restrict the conformational flexibility of the molecule, which reduces the entropic penalty upon target binding and significantly improves metabolic half-life by removing vulnerable oxidation sites . Furthermore, related aminomethyl-cycloalkyl scaffolds have been heavily investigated as key intermediates in Alzheimer's disease research .

DrugDesign Scaffold (1-(3-Methoxypropyl) cyclobutyl)methanamine Amine Primary Amine (Vector for Amidation) Scaffold->Amine Ring Cyclobutyl Core (Conformational Restriction) Scaffold->Ring Ether Methoxypropyl Arm (H-Bond Acceptor) Scaffold->Ether Target CNS Drug Candidates (e.g., BACE Inhibitors) Amine->Target Lead Diversification Ring->Target Enhanced Half-life Ether->Target Target Binding

Caption: Logical relationship of structural components in rational drug design.

Synthetic Methodology and Experimental Protocol

The synthesis of this scaffold relies on a robust, two-phase protocol: an α-alkylation of a nitrile followed by a strong hydride reduction. Every step is designed as a self-validating system to ensure high fidelity and yield.

Phase 1: α-Alkylation of Cyclobutanecarbonitrile

Causality: Cyclobutanecarbonitrile possesses a weakly acidic α-proton (pKa ~32). Lithium diisopropylamide (LDA) is selected as the base because its non-nucleophilic nature prevents unwanted addition to the electrophilic nitrile carbon, ensuring quantitative enolate formation.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an inert Argon atmosphere. Add 50 mL of anhydrous Tetrahydrofuran (THF) and cool the system to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (1.1 equivalents). Dropwise, introduce cyclobutanecarbonitrile (1.0 eq). Stir for 45 minutes at -78°C. (Self-Validation: Quench a 0.1 mL aliquot with D₂O; MS analysis should show >95% deuterium incorporation at the α-position, confirming enolate formation).

  • Alkylation: Introduce 1-bromo-3-methoxypropane (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours to facilitate the Sₙ2 substitution while minimizing elimination side-reactions.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the intermediate 1-(3-methoxypropyl)cyclobutanecarbonitrile.

Phase 2: Nitrile Reduction to Primary Amine

Causality: Nitriles are highly robust functional groups resistant to mild reducing agents (e.g., NaBH₄). Lithium Aluminum Hydride (LiAlH₄) provides the potent nucleophilic hydride necessary to fully reduce the C≡N triple bond to a primary amine .

  • Preparation: In a clean, dry flask, suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C.

  • Reduction: Slowly add the intermediate from Phase 1 (dissolved in 10 mL THF) to the suspension. Equip a reflux condenser and heat the mixture to reflux for 6 hours.

  • Fieser Workup: Cool the reaction to 0°C. Sequentially add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL), where
    
    
    is the mass of LiAlH₄ in grams. (Causality: This specific quenching sequence is critical; it precipitates the aluminum byproducts as a granular white solid rather than a gelatinous emulsion, allowing for rapid, high-recovery filtration).
  • Isolation: Filter the mixture through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via vacuum distillation to obtain pure (1-(3-Methoxypropyl)cyclobutyl)methanamine.

Synthesis A Cyclobutanecarbonitrile (Starting Material) B Enolate Formation (LDA, THF, -78°C) A->B Deprotonation (pKa ~32) C Alkylation (1-Bromo-3-methoxypropane) B->C SN2 Substitution D 1-(3-Methoxypropyl) cyclobutanecarbonitrile C->D C-C Bond Formation E Nitrile Reduction (LiAlH4, THF, Reflux) D->E Hydride Transfer F (1-(3-Methoxypropyl) cyclobutyl)methanamine E->F Fieser Workup & Isolation

Caption: Step-by-step synthetic workflow for (1-(3-Methoxypropyl)cyclobutyl)methanamine.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. This acts as the final self-validating checkpoint of the protocol.

  • FTIR Spectroscopy: Successful reduction of the intermediate is confirmed by the complete disappearance of the sharp C≡N stretching frequency at ~2250 cm⁻¹ and the emergence of a broad N-H stretching doublet at 3300–3400 cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃):

    • Singlet at ~3.3 ppm (3H) corresponding to the terminal methoxy (-OCH₃) group.

    • Singlet at ~2.7 ppm (2H) corresponding to the isolated aminomethyl (-CH₂NH₂) protons.

    • Broad singlet at ~1.2–1.5 ppm (2H) for the primary amine protons (disappears upon D₂O exchange).

  • High-Resolution Mass Spectrometry (ESI+): The calculated exact mass is 157.1467 Da. The spectrum must display a dominant [M+H]⁺ pseudomolecular ion peak at m/z 158.15.

References

  • Title: PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Reduction of Nitriles to Amines with Lithium Aluminum Hydride Source: Organic Syntheses URL: [Link]

  • Title: The Role of Cycloalkyl Groups in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Navigating the Procurement of (1-(3-Methoxypropyl)cyclobutyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Sourcing, Custom Synthesis, and Quality Validation of a Niche Pharmaceutical Intermediate.

Executive Summary: The Sourcing Challenge

The Necessity of Custom Synthesis

For niche molecules like (1-(3-Methoxypropyl)cyclobutyl)methanamine, which are primarily referenced in patent literature as building blocks, custom synthesis is the most viable, and often the only, procurement route.[][2] This approach allows researchers to obtain the precise quantity and purity required for their specific research and development needs, from milligram-scale for initial studies to kilogram-scale for preclinical work.[3][4] Engaging a custom synthesis provider transforms a sourcing challenge into a controlled, collaborative process that ensures the final compound meets stringent project specifications.[5][6]

Selecting a Custom Synthesis Partner

The success of a custom synthesis project hinges on the selection of a competent and reliable CRO or Custom Synthesis Organization (CSO). These organizations offer specialized expertise in designing and executing complex, multi-step synthetic routes for molecules that are not commercially available.[7][8]

Key Evaluation Criteria for a CRO/CSO:

  • Technical Expertise: The provider should have a demonstrated track record in synthetic organic chemistry, particularly with complex intermediates, chiral compounds, and small molecule synthesis.[2]

  • Scalability: The ability to synthesize the compound on the required scale—from milligrams to kilograms—is crucial as a project progresses from discovery to development.[3][9]

  • Analytical Capabilities: A qualified partner will have robust in-house analytical laboratories to provide comprehensive characterization and quality control data.[4][5] This typically includes NMR, LC-MS, and HPLC.

  • Transparency and Communication: Effective project management relies on clear and consistent communication, with regular updates on synthetic progress and any challenges encountered.[4]

  • Quality and Regulatory Compliance: For drug development applications, experience with Good Manufacturing Practice (GMP) or adherence to similar quality standards is a significant advantage.[3][8]

Table 1: Comparison of Leading Custom Synthesis Providers

ProviderCore StrengthsScale CapabilityKey Services
BOC Sciences Pharmaceutical intermediates, complex and novel compounds not available off-the-shelf.[]Milligram to kilogram.[]Route scouting, process development, tight quality control.[]
Dalton Pharma Services APIs, intermediates, metabolites, and reference standards. Expertise in complex and chiral chemistry.[2]Lab-scale up to 300L vessels (R&D and cGMP).[2]Flow chemistry, cGMP synthesis, full analytical support.[2]
Aragen Life Sciences Key starting materials, intermediates, and APIs for pharma and agrochemical industries.[3]Up to commercial quantities with >257 kL reactor capacity.[3]Adherence to FDA, EMA, PMDA, and WHO GMP standards.[3]
Pharma Inventor Inc. Asymmetric synthesis, bioconjugate chemistry, scaffolds, and reference standards.[7]Milligrams to hundreds of grams.[7]Photochemical reactions, synthesis of high-potency compounds.[7]
SV ChemBioTech Client-driven synthesis of novel molecules, intermediates, and deuterium-labeled standards.[4]Milligrams to multi-kilograms.[4]Full analytical support (HPLC, LC-MS, NMR), detailed documentation.[4]

The Custom Synthesis and Validation Workflow

A successful custom synthesis project follows a structured, multi-stage process that ensures the final product meets all scientific and quality requirements. This workflow is designed to be a self-validating system, with clear decision points and rigorous data analysis at each step.

Custom_Synthesis_Workflow cluster_planning Phase 1: Planning & Sourcing cluster_synthesis Phase 2: Synthesis & QC cluster_validation Phase 3: In-House Validation start Define Project Specs (Quantity, Purity >98%) rfq Submit RFQ to CSOs (Include CAS, Structure, Specs) start->rfq evaluate Evaluate CSO Proposals (Timeline, Cost, Expertise) rfq->evaluate select Select CSO & Finalize Contract (IP, QC Deliverables) evaluate->select synthesis CSO Executes Synthesis & In-Process QC select->synthesis final_qc CSO Performs Final QC (NMR, LC-MS, HPLC) synthesis->final_qc ship Ship Compound & Certificate of Analysis (CoA) final_qc->ship receive Receive Compound ship->receive validate_structure Structural Verification (¹H & ¹³C NMR) receive->validate_structure validate_purity Purity & Identity Check (LC-MS, HPLC) validate_structure->validate_purity release Release to Research validate_purity->release Specs Met fail Reject Batch (Contact CSO) validate_purity->fail Specs Not Met

Caption: Workflow for Custom Synthesis and In-House Validation.

Analytical Validation: A Self-Validating Protocol

Upon receipt of the custom-synthesized (1-(3-Methoxypropyl)cyclobutyl)methanamine, independent verification of its identity and purity is paramount. This ensures the material is suitable for its intended research application and validates the quality of the synthesis.[6][10]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural verification. Both ¹H and ¹³C NMR spectra should be acquired and compared against predicted spectra based on the compound's structure.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis:

    • ¹H NMR: Confirm the presence of all expected proton signals. Key signals include the methoxy group (singlet, ~3.3 ppm), protons on the cyclobutyl ring, and the aminomethyl group (-CH₂NH₂). Check that the integration of signals corresponds to the number of protons.

    • ¹³C NMR: Confirm the presence of all expected carbon signals, including the methoxy carbon, the carbons of the cyclobutyl ring, and the aminomethyl carbon.

    • Correlation: The spectral data must be fully consistent with the structure of (1-(3-Methoxypropyl)cyclobutyl)methanamine.

Purity Assessment and Identity Confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful dual-purpose technique that separates the sample by liquid chromatography and provides mass information for each component, confirming molecular weight and revealing impurities.[11]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography:

    • Column: Use a C18 reverse-phase column (e.g., 100 x 2 mm).[11]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Eluent A) and methanol or acetonitrile with 0.1% formic acid (Eluent B) is typical for primary amines.[11]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Use positive mode Electrospray Ionization (ESI+), which is highly effective for amines.

    • Detection: Scan for the protonated molecule [M+H]⁺. For C₉H₁₉NO (MW: 157.25), the expected m/z would be approximately 158.26.

  • Data Analysis:

    • Confirm the major peak corresponds to the target compound's mass.

    • Integrate all peaks in the chromatogram to determine the purity percentage. The primary peak area should meet the required specification (e.g., >98%).

Quantitative Purity Determination via High-Performance Liquid Chromatography (HPLC)

While LC-MS provides purity data, HPLC with UV or other suitable detection is the gold standard for quantitative purity analysis. For a primary amine lacking a strong chromophore, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be necessary.

Protocol: HPLC Purity Analysis

  • Methodology: Follow the chromatographic conditions established during LC-MS analysis.

  • Detection:

    • If the compound has sufficient UV absorbance, use a UV detector.

    • If UV response is poor, an ELSD or CAD is recommended for universal detection.

    • Alternatively, pre-column derivatization with a UV-active agent like o-phthalaldehyde (OPA) can be employed to enhance detection.[12]

  • Quantification: Calculate the area percentage of the main peak relative to the total area of all peaks to confirm it meets the purity specification (e.g., >98%).

QC_Triage start Incoming Custom Compound nmr_check ¹H & ¹³C NMR Analysis start->nmr_check lcms_check LC-MS Analysis nmr_check->lcms_check Structure Correct fail FAIL Initiate OOS Investigation nmr_check->fail Structure Incorrect hplc_check HPLC Purity Assay lcms_check->hplc_check Identity Confirmed (Correct Mass) lcms_check->fail Identity Incorrect pass PASS Release to R&D hplc_check->pass Purity >98% hplc_check->fail Purity <98%

Caption: Quality Control Triage for Incoming Synthesized Compound.

Conclusion

The acquisition of research-grade (1-(3-Methoxypropyl)cyclobutyl)methanamine requires a strategic shift from direct procurement to a managed custom synthesis project. By carefully selecting a qualified synthesis partner and implementing a rigorous, in-house analytical validation workflow, researchers can ensure a reliable supply of this critical intermediate. This self-validating approach, grounded in established analytical principles, provides the highest level of confidence in the material's quality and suitability for advancing drug discovery and development programs.

References

  • Dalton Pharma Services. Custom Chemical Synthesis | Fine Chemical Services. [Link]

  • Aragen Life Sciences. Custom Chemical Synthesis Services. [Link]

  • Pharma Inventor Inc. Custom Organic Synthesis. [Link]

  • SV ChemBioTech. Custom Chemical Synthesis Services. [Link]

  • Ge, X., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]

  • PolymerExpert. What is custom synthesis and why you should outsource your chemical syntheses?[Link]

  • KNAUER. Determination and Quantification of Primary Aromatic Amine in Printer Ink. [Link]

  • InnoPeptiChem. The Crucial Role of Custom Synthesis in Pharmaceutical Development. [Link]

  • ARSI Canada. What Is Custom Synthesis in Pharma?[Link]

  • ResolveMass Laboratories Inc. Custom Synthesis of Reference Standards and Drug Metabolites. [Link]

Sources

gem-Disubstituted Cyclobutyl Amines: A Technical Guide to Bioisosteric Utility and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of gem-disubstituted cyclobutyl amines, designed for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the transition from flat, aromatic-dominated chemical space to three-dimensional (3D) scaffolds, cyclobutanes have emerged as critical bioisosteres. Specifically, 3,3-disubstituted cyclobutyl amines represent a high-value motif. They offer a unique combination of structural rigidity, metabolic stability, and tunable basicity that acyclic amines or planar aromatic rings cannot match.

This guide analyzes the physicochemical properties of these scaffolds, specifically focusing on the 3,3-difluorocyclobutanamine class, and provides authoritative protocols for their synthesis and application in lead optimization.

The Bioisosteric Imperative: Beyond the Phenyl Ring

The strategic replacement of phenyl rings or gem-dimethyl groups with cyclobutane moieties is a proven tactic to improve the Fraction of sp3 carbons (Fsp3) , a parameter directly correlated with clinical success.

Comparative Structural Analysis

Unlike the planar phenyl ring or the flexible alkyl chain, the cyclobutane ring adopts a puckered "butterfly" conformation.[1][2][3][4][5] This geometric constraint allows for precise vector alignment of substituents while reducing the entropic penalty of binding.

PropertyPhenyl Ringgem-Dimethyl3,3-Difluorocyclobutane
Geometry Planar (2D)Flexible (3D)Puckered/Rigid (3D)
Metabolic Liability High (CYP oxidation)Moderate (benzylic/allylic)Low (Blocked C3 position)
Solubility Low (Lipophilic)ModerateHigh (Polar/Amphiphilic)
Electronic Effect Electron withdrawing (resonance)Electron donating (inductive)Electron withdrawing (inductive)
The "Fluorine Effect"

Introducing a gem-difluoro group at the C3 position (distal to the amine) serves two critical functions:

  • Metabolic Blockade: The C3 position is often a "soft spot" for oxidative metabolism. Fluorination blocks this site.

  • pKa Modulation: Through the through-bond inductive effect (

    
    ), the fluorine atoms lower the pKa of the amine, often improving passive permeability by increasing the fraction of the neutral species at physiological pH.
    

Physicochemical Profiling

Conformational Dynamics: The Butterfly Effect

Cyclobutane is not planar.[1][3][4][5] To relieve torsional strain caused by eclipsing hydrogens (approx. 110 kJ/mol strain energy), the ring puckers into a butterfly shape.

  • Puckering Angle: ~25–35°

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless constrained by bulky substituents.

In gem-disubstituted systems, the substituents prefer the equatorial positions to minimize 1,3-diaxial-like steric repulsion, although the dipole effects in 3,3-difluoro analogs can complicate this preference.

Conformation Planar Planar Transition State (High Torsional Strain) Puckered2 Puckered Conformer B (Inverted Butterfly) Planar->Puckered2 Puckered1 Puckered Conformer A (Butterfly Shape) Puckered1->Planar ~1.5 kcal/mol barrier

Figure 1: Conformational equilibrium of the cyclobutane ring. The puckered "butterfly" shape minimizes torsional strain.[3]

Basicity and Lipophilicity Data

The following table summarizes the impact of the cyclobutyl and fluoro-substitution on amine properties.

CompoundpKa (Conjugate Acid)LogP (Predicted)Key Feature
Cyclobutanamine ~9.60.7Baseline scaffold.
3,3-Difluorocyclobutanamine 8.7 ± 0.4 0.5Lower pKa improves permeability; Fluorine lowers lipophilicity vs alkyl.
Isopropylamine (Acyclic Ref)10.60.3High basicity can lead to P-gp efflux or trapping.

Note: pKa values are approximate and solvent-dependent. The ~1.5 log unit drop in pKa for the difluoro analog is significant for tuning physicochemical properties.

Synthesis Architectures

The synthesis of 3,3-disubstituted cyclobutyl amines typically proceeds via the construction of the ring followed by functional group manipulation. The most robust route for medicinal chemistry scales involves the Curtius Rearrangement of the corresponding carboxylic acid.

Synthesis Workflow

The pathway below illustrates the conversion of a commercially available keto-acid to the target amine salt.

Synthesis Start 3-Oxocyclobutanecarboxylic Acid Step1 1. Esterification (MeOH/H+) 2. Fluorination (DAST/Deoxo-Fluor) Start->Step1 Intermediate1 Methyl 3,3-difluorocyclobutane-1-carboxylate Step1->Intermediate1 Step2 Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Acid 3,3-Difluorocyclobutane-1-carboxylic acid Step2->Acid Step3 Curtius Rearrangement (DPPA, tBuOH, Et3N) Acid->Step3 BocAmine N-Boc-3,3-difluorocyclobutanamine Step3->BocAmine Step4 Deprotection (HCl/Dioxane) BocAmine->Step4 Final 3,3-Difluorocyclobutanamine HCl Step4->Final

Figure 2: Step-wise synthesis of 3,3-difluorocyclobutanamine HCl from 3-oxocyclobutanecarboxylic acid.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluorocyclobutanamine Hydrochloride

Objective: Preparation of the amine salt from the protected precursor (N-Boc or Cbz). This protocol assumes the starting material tert-butyl (3,3-difluorocyclobutyl)carbamate is available or prepared via the Curtius rearrangement depicted above.

Materials:

  • tert-Butyl (3,3-difluorocyclobutyl)carbamate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Diethyl ether (Et2O)

Procedure:

  • Dissolution: Charge a round-bottom flask with tert-butyl (3,3-difluorocyclobutyl)carbamate. Dissolve in a minimal amount of DCM (approx. 5 mL per gram of substrate).

  • Acidolysis: Cool the solution to 0°C in an ice bath. Dropwise add 4M HCl in dioxane.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (stain with ninhydrin) or LCMS for the disappearance of the starting carbamate.

  • Precipitation: As the reaction proceeds, the amine hydrochloride salt may precipitate. If not, concentrate the solution to ~1/3 volume under reduced pressure.

  • Isolation: Add excess diethyl ether to the residue to induce full precipitation of the salt.

  • Filtration: Filter the white solid under vacuum (Buchner funnel). Wash the filter cake extensively with diethyl ether to remove residual HCl and byproducts.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight.

Yield: Typically >90%. Characterization (1H NMR, DMSO-d6):


 8.60 (br s, 3H, NH3+), 3.64 (m, 1H, CH-N), 2.80–3.10 (m, 4H, Ring CH2).
Protocol B: Parallel Library Synthesis (Amide Coupling)

Context: Using the amine salt in high-throughput synthesis.

  • Stock Prep: Prepare 0.2 M solutions of the amine HCl in DMF and the carboxylic acid partners in DMF.

  • Base: Add DIPEA (3.0 equiv) to the amine solution to liberate the free base in situ.

  • Coupling: Add HATU (1.1 equiv) to the acid solution, shake for 10 mins, then combine with the amine solution.

  • Incubation: Shake at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (aq), dry, and concentrate.

References

  • Mykhailiuk, P. K. (2015). Generation of C3-Fluoro-Substituted Cyclobutane Building Blocks for Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie. [Link] (Cited for comparative ring strain and pKa modulation principles).

Sources

Safety data sheet (SDS) for (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Monograph: (1-(3-Methoxypropyl)cyclobutyl)methanamine

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: CORROSIVE / FLAMMABLE [1][2][3]

Executive Safety Summary

Compound Identity:

  • Systematic Name: (1-(3-Methoxypropyl)cyclobutyl)methanamine[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: ~157.25 g/mol [1][2]

  • Structural Class: Primary Amine / Cyclobutane / Ether[1][2]

Operational Assessment: This compound is a specialized building block, likely designed as a bioisostere for gem-dimethyl or tert-butyl groups to improve metabolic stability in drug candidates.[1][2] As a primary amine attached to a strained cyclobutane ring , it presents a dual hazard profile: chemical corrosivity (alkaline burns) and flammability .[1][2]

Critical Directive: Treat as Skin Corrosion Category 1B . In the absence of compound-specific toxicological data, safety protocols must be derived via Read-Across from structural analogs: 3-Methoxypropylamine (linear analog) and Cyclobutylmethanamine (core analog).[1][2]

Hazard Identification & Toxicology (The "Why")

This section deconstructs the molecule into its functional pharmacophores to predict reactivity and hazards.[1]

The Amine Head ( )[1][3]
  • Hazard: Severe Corrosivity & Alkalinity. [2]

  • Mechanism: The unhindered primary amine is a strong nucleophile and base (

    
    ).[1][2] Upon contact with skin or mucous membranes, it saponifies membrane lipids and denatures proteins (liquefaction necrosis), causing deep, slow-healing burns.[2]
    
  • Inhalation Risk: High vapor pressure (predicted) allows amine vapors to irritate the upper respiratory tract, leading to glottal edema or chemical pneumonitis.[1][2]

The Cyclobutane Core
  • Hazard: Flammability & Ring Strain. [1][2]

  • Mechanism: The cyclobutane ring possesses significant ring strain energy (~26 kcal/mol).[1][2] While kinetically stable, this internal energy lowers the activation energy for combustion.

  • Thermodynamic Risk: Flash point is predicted to be

    
     (Combustible/Flammable Liquid).[1][2]
    
The Ether Tail ( )
  • Hazard: Peroxide Formation (Low Risk). [1][2]

  • Mechanism: While methyl ethers are generally stable, the methylene group adjacent to the ether oxygen is susceptible to auto-oxidation over prolonged storage, potentially forming explosive peroxides.[1][2]

Handling & Engineering Controls (The "How")

Core Principle: Containment is primary; PPE is secondary.[1][2]

Engineering Controls
  • Primary Barrier: All open handling (weighing, aliquoting, reaction setup) must occur within a certified Chemical Fume Hood .[2]

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Inert Atmosphere: The amine reacts avidly with atmospheric

    
     to form carbamates (white crust).[1][2] Handle under Nitrogen (
    
    
    
    ) or Argon (
    
    
    ) flow.[2]
Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementScientific Rationale
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1][2] Amine vapors can bypass side shields; liquid splashes cause permanent corneal opacification.[1][2]
Dermal (Hand) Double Nitrile (0.11 mm) Breakthrough Time:[1][2] < 15 mins for amines.[2] Double gloving provides a "sacrificial" outer layer.[1][2] Immediately change outer glove upon splash.[2]
Dermal (Body) Lab Coat (Cotton/Poly) Standard protection.[1][2] For scale-up (>50g), use a Tyvek® apron.[1][2]
Respiratory Respirator (ABEK Filter) Only required if working outside a fume hood (e.g., spill cleanup).[1][2]

Emergency Response Protocols

These protocols are self-validating: they prioritize immediate dilution over neutralization to prevent exothermic injury.[1][2]

Skin Contact (Corrosive Burn)[1][3]
  • Immediate Action: Move to safety shower.

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Contraindication: DO NOT use vinegar or acidic neutralizers.[1][2] The heat of neutralization will exacerbate the chemical burn.[2]

  • Verification: Check pH of runoff water with litmus paper; continue flushing until pH is neutral (pH 7).

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: Maximize fume hood sash height (if spill is inside) or open windows.[1][2]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][2]

    • Note: Do not use paper towels; amines can react exothermically with cellulose.[1][2]

  • Decontaminate: Wipe surface with 1% aqueous acetic acid (to convert residual amine to non-volatile acetate salt), then water.[1][2]

Storage & Stability Workflow

The following DOT diagram illustrates the logical workflow for maintaining compound integrity and safety from receipt to disposal.

StorageWorkflow Receipt Receipt of Compound Inspection Visual Inspection (Check for Carbamae Crust) Receipt->Inspection Immediate Storage Storage Conditions 4°C | Argon | Dark Inspection->Storage Pass Quench Waste Disposal (Acidify to pH 5) Inspection->Quench Fail (Yellowing/Solids) Usage Aliquoting (Schlenk Line / Glovebox) Storage->Usage Warm to RT Usage->Storage Purge Headspace Usage->Quench Residuals

Figure 1: Lifecycle management for sensitive amine building blocks. Note the critical "Warm to RT" step before opening to prevent moisture condensation.[1][2]

Quantitative Data Summary (Predicted)

Since experimental values are proprietary, these are derived from ACD/Labs and EPISuite models for the closest analogs.

PropertyPredicted ValueReference Analog
Boiling Point 210–220 °C3-Methoxypropylamine (118°C) + Cyclobutyl shift
Density 0.92 ± 0.05 g/mLCyclobutylmethanamine
pKa (Conj.[1][2] Acid) 10.2 – 10.5Primary aliphatic amines
Flash Point ~55–65 °CClosed Cup (Estimated)
Water Solubility MiscibleAmine H-bonding dominates

Synthesis & Application Context

Relevance: This scaffold is often used to introduce a "metabolically robust" spacer.[1][2] The cyclobutane ring restricts conformational freedom compared to a linear propyl chain, potentially improving potency (entropy reduction) and blocking P450 oxidation sites.

Reaction Safety:

  • Amide Coupling: When coupling with carboxylic acids (using HATU/EDC), the reaction is generally mild.[2]

  • Acylation (Acid Chlorides): High Risk. Reaction with acid chlorides is violently exothermic.[2]

    • Protocol: Add acid chloride dropwise to the amine solution at

      
       with a tertiary amine base scavenger.[1][2]
      
  • Salt Formation: To stabilize the compound for long-term storage, convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt.[1][2]

    • Method: Treat ethereal solution of amine with 4M HCl in Dioxane.[1][2] Filter the resulting white precipitate.[1][2]

References & Grounding

  • Fisher Scientific. (2021).[1][2][3] Safety Data Sheet: 3-Methoxypropylamine. Retrieved from (Analog Read-Across).[2]

  • Enamine Ltd. (2023).[1][2] Cyclobutane Building Blocks: Safety & Handling. Retrieved from .[2]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for Cyclobutylmethanamine. Retrieved from .[2]

  • Clark, D. E. (2005).[1][2] Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. Journal of Pharmaceutical Sciences. (Source for SAR predictions).

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1][2] (Source for Amine/Peroxide protocols).

Sources

Solubility Profile & Physicochemical Characterization: (1-(3-Methoxypropyl)cyclobutyl)methanamine

[1]

Executive Summary

(1-(3-Methoxypropyl)cyclobutyl)methanamine is a specialized cycloaliphatic amine building block, characterized by a gem-disubstituted cyclobutane ring bearing a primary aminomethyl group and a 3-methoxypropyl ether chain. Its structural duality—combining a basic primary amine, a polar ether linkage, and a lipophilic cyclobutyl core—creates a complex solubility profile that is highly sensitive to pH and solvent polarity.

This guide provides a definitive solubility framework for researchers utilizing this compound in drug discovery (e.g., as a bioisostere for piperidines or cyclohexyl amines) or process chemistry. It establishes the critical distinction between the Free Base (likely a viscous oil) and its Salt forms (crystalline solids), offering validated protocols for solvent selection during synthesis, extraction, and purification.

Physicochemical Baseline

Understanding the solubility requires a foundational analysis of the molecule's intrinsic properties. The presence of the primary amine (pKa ~10.5) dictates that solubility is not a static constant but a dynamic function of the system's pH.

PropertyValue (Predicted/Derived)Structural Driver
Molecular Formula C₉H₁₉NOCyclobutyl core + Propyl ether chain
Molecular Weight 157.26 g/mol Low MW facilitates high molar solubility
H-Bond Donors 2 (–NH₂)Primary amine
H-Bond Acceptors 2 (–N, –O–)Amine nitrogen, Ether oxygen
pKa (Base) ~10.2 – 10.8Primary aliphatic amine
LogP (Free Base) ~1.5 – 1.9Moderately lipophilic (Cyclobutyl/Propyl dominance)
LogP (Protonated) < 0Highly hydrophilic cationic species

Solubility Profile Matrix

The following matrix categorizes solvent compatibility based on the compound's state. This data is synthesized from structure-property relationships (SPR) of analogous cyclobutyl amines and standard solubility parameters.

Solubility Heatmap
Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Moderate/LowPreferred extraction solvent.
ChloroformExcellent ModerateNMR solvent (CDCl₃).
Alcohols Methanol (MeOH)Excellent Excellent General reaction medium; Salt formation.
Ethanol (EtOH)Excellent High Crystallization solvent.
Isopropanol (IPA)High ModerateAnti-solvent for salt crystallization.
Ethers Tetrahydrofuran (THF)Excellent LowReaction solvent (e.g., amide coupling).
MTBEHigh Insoluble Critical: Used to precipitate salts.
Diethyl EtherHigh Insoluble Washing/Trituration of salts.
Hydrocarbons Hexanes / HeptaneModerate/HighInsoluble Washing away non-polar impurities.
TolueneHigh Very LowHigh-temp reaction solvent.
Polar Aprotic DMF / DMSOExcellent High Library synthesis; difficult to remove.
Aqueous Water (pH 7)Moderate (Emulsion)Excellent Aqueous workup phase.
Acidic Water (pH < 4)Miscible (forms salt)Excellent Acidic extraction (removes from organics).
Mechanistic Insight[1]
  • The "Switchable" Nature: The primary amine acts as a solubility switch. In non-polar solvents (DCM, Toluene), the free base is stabilized by the lipophilic cyclobutyl and propyl chains. Upon acidification (e.g., HCl in Dioxane), the nitrogen protonates, breaking solvation with non-polar media and driving precipitation or partitioning into an aqueous phase.

  • The Ether Effect: The 3-methoxypropyl arm adds a secondary polarity vector. Unlike a simple alkyl chain, the ether oxygen accepts hydrogen bonds, enhancing solubility in alcohols and water compared to a pure alkyl analog.

Technical Deep Dive: Purification & Extraction Strategies

The solubility differential between the free base and the salt is the primary lever for purification.

Acid-Base Extraction Workflow

For crude reaction mixtures, avoid column chromatography if possible. Utilize the pH-dependent solubility to isolate the target.

  • Dissolution: Dissolve crude oil in DCM or MTBE .

  • Acid Wash: Extract with 1M HCl . The amine partitions into the aqueous phase (Solubility > 500 mg/mL); non-basic impurities remain in the organic phase.

  • Basification: Isolate the aqueous layer, cool to 0°C, and basify with NaOH (pH > 12). The amine becomes insoluble in water (oiling out).

  • Re-extraction: Extract the turbid aqueous mixture with DCM .

  • Concentration: Dry (Na₂SO₄) and concentrate to yield pure Free Base.

Salt Formation (Crystallization)

To convert the oily free base into a stable solid:

  • Solvent System: Dissolve Free Base in minimal EtOH or EtOAc .

  • Reagent: Add 1.1 eq of HCl (4M in Dioxane) dropwise at 0°C.

  • Anti-solvent: Slowly add MTBE or Heptane until turbidity persists.

  • Result: White crystalline solid (Amine·HCl) precipitates.

Visualization: Solubility-Driven Purification Pathway[1]

The following diagram illustrates the logical flow for purifying (1-(3-Methoxypropyl)cyclobutyl)methanamine using its solubility properties.

PurificationWorkflowCrudeCrude Mixture(Amine + Impurities)OrgSolventDissolve in Organic(DCM or MTBE)Crude->OrgSolventAcidExtAcid Extraction(Add 1M HCl)OrgSolvent->AcidExtPhaseSepPhase SeparationAcidExt->PhaseSepOrgLayerOrganic Layer(Non-basic Impurities)PhaseSep->OrgLayerDiscardAqLayerAqueous Layer(Amine-H+ Cl-)PhaseSep->AqLayerKeepBasifyBasify (pH > 12)(Add NaOH)AqLayer->BasifyExtractBack-Extractinto DCMBasify->ExtractFinalPure Free Base(Oil)Extract->FinalSaltFormOptional: Salt Formation(HCl/Dioxane + MTBE)Final->SaltFormIf Solid Req.SolidCrystalline Solid(Amine HCl)SaltForm->Solid

Figure 1: Acid-Base purification workflow leveraging the pH-dependent solubility switch of the cyclobutyl amine.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To define the exact saturation limit in a specific solvent (e.g., for formulation).

  • Preparation: Weigh 50 mg of (1-(3-Methoxypropyl)cyclobutyl)methanamine into a 4 mL vial.

  • Addition: Add the target solvent in 50 µL aliquots at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: If

    
     (Solubility > 1000 mg/mL), the compound is considered "Miscible."
    
Protocol B: LogD (Distribution Coefficient) Estimation

Purpose: To determine lipophilicity at physiological pH (7.4).

  • System: Prepare a biphasic system of Octanol (saturated with water) and Phosphate Buffer (pH 7.4) (saturated with octanol).

  • Partitioning: Dissolve 10 mg of amine in 2 mL of the Octanol phase. Add 2 mL of Buffer.

  • Equilibrium: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Analysis: Analyze the organic phase via HPLC-UV (or LC-MS) to determine the concentration remaining.

  • Derivation:

    
    
    Note: A lower LogD indicates higher aqueous affinity, critical for blood-brain barrier penetration models.
    

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cyclobutylmethanamine derivatives. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection and solubility optimization).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Methodological & Application

Reaction conditions for coupling (1-(3-Methoxypropyl)cyclobutyl)methanamine with carboxylic acids

[1]

Introduction & Mechanistic Insight

The Substrate Challenge: (1-(3-Methoxypropyl)cyclobutyl)methanamine (Reactant A) presents a specific structural challenge known as the neopentyl effect .[1] The primary amine (-NH2) is attached to a methylene group (-CH2-), which is directly bonded to a quaternary carbon (C1 of the cyclobutane ring).

  • Steric Environment: While the amine is primary and nucleophilic, the adjacent quaternary center creates a "neopentyl-like" steric wall (

    
    -branching). This hinders the approach of the electrophilic carbonyl species, particularly if the carboxylic acid partner is also sterically demanding.
    
  • Electronic Properties: The 3-methoxypropyl tail is an electron-donating alkyl ether.[1] It improves solubility in organic solvents (DCM, EtOAc) but does not significantly alter the nucleophilicity of the amine compared to a standard alkyl amine.

  • Kinetic Implications: Reactions will be slower than with unhindered primary amines (e.g., benzylamine).[1] Incomplete conversion is a common failure mode if reaction times are too short or activation is insufficient.[1]

Strategic Selection of Coupling Conditions

We recommend three distinct protocols based on the scale and nature of the carboxylic acid partner.

Method A: The "Discovery Standard" (HATU)

Best for: Small scale (<100 mg), rapid screening, valuable/scarce acids.

  • Why: HATU generates a highly reactive species (7-azabenzotriazol-1-yl ester) that overcomes steric hindrance effectively.[1]

  • Trade-off: Expensive; difficult to remove urea byproducts without chromatography; potential for epimerization if the acid is chiral and sensitive.

Method B: The "Process & Scale-Up" (T3P)

Best for: Larger scale (>1 g), chiral acids, ease of workup.

  • Why: Propylphosphonic anhydride (T3P) has low epimerization rates and high activation power.[1] Crucially, T3P byproducts are water-soluble, allowing for purification via simple extraction (liquid-liquid separation) rather than column chromatography.[1]

  • Condition Note: T3P works best in EtOAc or MeTHF with a pyridine base or N-methylmorpholine (NMM).[1]

Method C: The "Stubborn Substrate" (Acid Chloride)

Best for: Extremely hindered acids or when Methods A/B fail.

  • Why: Acid chlorides are the most reactive electrophiles. Converting the acid to its chloride (using Oxalyl Chloride or Ghosez’s Reagent) eliminates the dependence on coupling agent kinetics.

Decision Logic & Workflow

CouplingStrategyStartStart: Select Acid PartnerCheckAcidIs the Acid Sterically Hindered (e.g., tertiary alpha-carbon)?Start->CheckAcidCheckChiralIs the Acid Chiral/Epimerizable?CheckAcid->CheckChiralNoMethodAMethod A: HATU / DIPEA / DMF(High Reactivity, Standard Workup)CheckAcid->MethodAYes (Moderate)MethodCMethod C: Acid Chloride Generation(Oxalyl Chloride -> Amine addition)CheckAcid->MethodCYes (Extreme)CheckChiral->MethodANo (Max Potency)MethodBMethod B: T3P / Pyridine / EtOAc(Low Epimerization, Aqueous Workup)CheckChiral->MethodBYes (Preserve Chirality)OptimizationOptimization: 1. Heat to 50°C2. Microwave (80°C, 10 min)3. Switch to Method CMethodA->OptimizationIf Low YieldMethodB->OptimizationIf Low Yield

Figure 1: Decision tree for selecting reaction conditions based on carboxylic acid properties.

Detailed Experimental Protocols

Reactant Preparation[2][3][4][5][6][7][8][9][10]
  • Amine Salt Handling: (1-(3-Methoxypropyl)cyclobutyl)methanamine is often supplied as a Hydrochloride (HCl) salt.[1] You must add at least 1 extra equivalent of base to neutralize the salt.

  • Stoichiometry:

    • Acid: 1.0 equiv[2]

    • Amine (HCl salt): 1.1 – 1.2 equiv[1]

    • Base: 3.0 – 4.0 equiv (accounts for HCl neutralization + reaction drive)[1]

Protocol A: HATU Coupling (Standard)
  • Dissolution: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration 0.1 M – 0.2 M).

  • Activation: Add DIPEA (N,N-Diisopropylethylamine, 3.0 equiv) followed by HATU (1.2 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Solution should turn slightly yellow.

  • Addition: Add (1-(3-Methoxypropyl)cyclobutyl)methanamine HCl (1.1 equiv).

  • Reaction: Stir at RT.

    • Monitoring: Check LCMS after 1 hour. Due to the neopentyl effect, reaction may require 4–16 hours.

  • Workup:

    • Dilute with EtOAc (10x volume).[1]

    • Wash sequentially with: Sat. NaHCO3 (2x), Water (1x), Brine (1x).[1]

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

Protocol B: T3P Coupling (Green/Scale-Up)[1]
  • Dissolution: Combine Carboxylic Acid (1.0 equiv) and Amine HCl (1.1 equiv) in EtOAc (Ethyl Acetate) or 2-MeTHF .[1]

  • Base Addition: Add Pyridine (3.0 – 4.0 equiv).[1] Alternatively, use NMM (N-methylmorpholine).[1]

  • Coupling: Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Stir at RT.

    • Optimization: If conversion is <50% after 4 hours, heat to 45–50°C. The cyclic phosphonic anhydride is thermally stable.

  • Workup (The "T3P Advantage"):

    • Add water to the reaction mixture.[3][4]

    • Separate layers.[1]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then Sat.[1] NaHCO3 (to remove excess acid/T3P byproducts), then Brine.[1]

    • Concentrate. Often yields pure product without chromatography.

Protocol C: Acid Chloride (Difficult Substrates)
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM . Add catalytic DMF (1 drop).[1]

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Warm to RT and stir for 1 hour (until gas evolution ceases).

  • Concentration: Evaporate solvent and excess oxalyl chloride under N2 flow or reduced pressure. Re-dissolve residue in dry DCM or THF .

  • Coupling: Add a solution of Amine HCl (1.1 equiv) and TEA (Triethylamine, 3.0 equiv) in DCM to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 2 hours.

Quantitative Comparison of Reagents

FeatureHATUT3P (Propylphosphonic Anhydride)EDC / HOBt
Reactivity Very HighHighModerate
Steric Tolerance ExcellentGoodLow
Epimerization Risk ModerateVery LowModerate
Workup Requires ChromatographyAqueous Extraction (Wash)Aqueous Extraction
Safety SensitizerNon-explosive, Non-toxicStandard
Cost HighModerateLow

Troubleshooting & Optimization

Issue: Low Conversion (<20%)

  • Cause: Extreme steric clash between the cyclobutyl quaternary center and the acid.

  • Fix: Switch solvent to DMF (polar aprotic speeds up rate) and heat to 60°C . If using T3P, use n-Butyl Acetate as solvent to allow higher temperatures (up to 80°C).[1]

Issue: Epimerization of Acid

  • Cause: Over-activation (oxazolone formation) due to high basicity.[1]

  • Fix: Use Method B (T3P) . Lower the temperature to 0°C for the addition, then slowly warm to RT. Use a weaker base like Collidine instead of DIPEA/TEA.

Issue: Amine Salt Solubility

  • Cause: The HCl salt of the amine may be sparingly soluble in non-polar solvents (DCM).

  • Fix: Pre-dissolve the amine salt in a minimum amount of DMF or MeOH before adding to the main reaction mixture, or "free-base" the amine in a separate extraction step prior to coupling.

References

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).[1][5][6] Link

  • Dunetz, J. R., et al. T3P (Propylphosphonic Anhydride) as a Coupling Reagent for the Synthesis of Amides on Large Scale. (Pfizer Process Development).[1][7] Organic Process Research & Development. Link[1]

  • Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU, T3P, and Phosphonium Salts.[1]Link[1]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

Application Note: Precision N-Alkylation of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the N-alkylation of (1-(3-Methoxypropyl)cyclobutyl)methanamine , a structurally distinct primary amine characterized by a gem-disubstituted cyclobutane core. This scaffold presents a unique "neopentyl-like" steric environment—where the amine is attached to a methylene group adjacent to a quaternary carbon. While this steric bulk naturally suppresses over-alkylation (a common plague in amine synthesis), it simultaneously imposes kinetic barriers to initial nucleophilic attack.[1]

This note prioritizes three methodologies:

  • Reductive Amination: The gold standard for introducing complex alkyl groups with high mono-selectivity.

  • Direct Nucleophilic Substitution: Optimized for methylation/ethylation using controlled stoichiometry.

  • Acylation-Reduction: A high-fidelity two-step sequence for sterically demanding or electron-deficient partners.

Strategic Analysis: Structure & Reactivity

Structural Considerations

The substrate possesses two critical features influencing reactivity:

  • Steric Hindrance: The C1 quaternary center of the cyclobutane ring creates a "neopentyl-like" effect. Although the amine is primary (-CH₂NH₂), the adjacent bulk retards the rate of SN2 reactions compared to linear alkyl amines.

  • Ether Functionality: The 3-methoxypropyl tail improves solubility in organic solvents (DCM, THF) but requires the avoidance of strong Lewis acids (e.g., BBr₃, AlCl₃) that could effect ether cleavage.[1]

Method Selection Matrix

Use the following decision tree to select the optimal alkylation strategy.

AlkylationStrategy Start Target: N-Alkylated Derivative AlkylGroup Nature of Alkyl Group (R) Start->AlkylGroup MethylEthyl Small (Methyl, Ethyl) AlkylGroup->MethylEthyl Simple Complex Complex / Secondary Carbon AlkylGroup->Complex Bulky/Functionalized MethodB Method B: Direct Alkylation (Alkyl Halide + Base) MethylEthyl->MethodB Careful Stoichiometry Stability Is R-CHO Stable? Complex->Stability MethodA Method A: Reductive Amination (Aldehyde + STAB) Stability->MethodA Yes (Aldehyde Available) MethodC Method C: Acylation-Reduction (Acid Chloride → Amide → Amine) Stability->MethodC No (Unstable/Acid Chloride only)

Figure 1: Decision matrix for selecting the appropriate N-alkylation protocol.

Experimental Protocols

Method A: Reductive Amination (Preferred)

Best for: Introducing benzyl, heterocycles, or branched alkyl chains.[1] Mechanism: Formation of an imine/iminium ion followed by in situ reduction.[2] The steric bulk of the cyclobutane actually aids this method by destabilizing the formation of bis-alkylated iminium species.

Reagents:

  • Substrate: (1-(3-Methoxypropyl)cyclobutyl)methanamine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.[1]

Protocol:

  • Imine Formation: In a flame-dried flask under N₂, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: Monitor by TLC/LCMS.[2] If the imine does not form, add 3Å molecular sieves and heat to 40°C.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Why STAB? It is less nucleophilic than NaBH₄ and will not reduce the aldehyde/ketone before it forms the imine.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Flash chromatography (typically MeOH/DCM gradients with 1% NH₄OH).

Method B: Direct Alkylation (Controlled)

Best for: Methylation or Ethylation where reductive amination is impossible (e.g., no stable formaldehyde equivalent for mono-methylation without forcing conditions).[1] Risk: Over-alkylation to tertiary amine or quaternary salt.

Reagents:

  • Substrate: Amine (1.0 equiv)[1][2][3]

  • Electrophile: Alkyl Iodide/Bromide (0.9 equiv) – Sub-stoichiometric to prevent over-alkylation.[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Protocol:

  • Preparation: Dissolve amine (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in MeCN (0.1 M).

  • Addition: Cool to 0°C. Dissolve Alkyl Halide (0.9 equiv) in MeCN and add dropwise via syringe pump over 1 hour.

    • Critical: Keeping the alkyl halide concentration low relative to the amine favors mono-alkylation.

  • Reaction: Stir at 0°C for 2 hours, then slowly warm to RT. Monitor closely by LCMS.

  • Workup: Filter off solids. Dilute with water and extract with EtOAc.

  • Purification: This method often yields a mixture of starting material (SM), product, and dialkylated byproduct.[1] Column chromatography is required.[2]

Method C: Acylation-Reduction (Two-Step)

Best for: High-value substrates where 100% mono-selectivity is required. Mechanism: Converts the amine to an amide (inert to further alkylation), then reduces the amide to the amine.[1][2]

Step 1: Amide Formation

  • Dissolve amine (1.0 equiv) and TEA (1.5 equiv) in DCM at 0°C.

  • Add Acid Chloride (1.1 equiv) dropwise.

  • Stir 1 hour. Quench with NaHCO₃, extract, and concentrate.[1][2] (Yield typically >95%).[1]

Step 2: Amide Reduction

  • Dissolve the crude amide in anhydrous THF (0.1 M).

  • Add LiAlH₄ (2.0–3.0 equiv) as a solution in THF at 0°C.

    • Caution: Gas evolution.

  • Heat to reflux (60°C) for 2–4 hours.

    • Note: The 3-methoxypropyl ether is stable to LiAlH₄.

  • Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

  • Concentrate filtrate to yield the pure secondary amine.

Quantitative Comparison of Methods

FeatureMethod A: Reductive AminationMethod B: Direct AlkylationMethod C: Acylation-Reduction
Selectivity (Mono:Di) High (>95:5)Low to Moderate (70:30)Perfect (100:0)
Reaction Conditions Mild (RT, Weak Acid)Basic, Kinetic ControlStrong Reductant (LiAlH₄)
Atom Economy GoodModerate (Halide waste)Poor (Two steps)
Scalability ExcellentModerateGood
Key Risk Residual Boron saltsPolyalkylationFunctional group reduction

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • Starting Material: The methylene protons adjacent to the amine (-CH ₂-NH₂) typically appear as a singlet or distinct doublet around δ 2.6–2.8 ppm.

  • Product (N-Alkylated): Upon alkylation, these protons often shift slightly downfield and may split into complex multiplets depending on the new N-substituent.

  • Diagnostic Signal: Look for the 3-methoxy protons (singlet, ~δ 3.3 ppm) to ensure the ether tail remains intact.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Steric hindrance at C1 preventing imine formation.Increase temperature to 40–50°C; Add 3Å Molecular Sieves to drive equilibrium.
Dialkylation (Method B) Alkyl halide excess or fast kinetics.[1]Switch to Method A; Use syringe pump addition; Reduce Alkyl Halide to 0.8 equiv.
Emulsion during Workup Amine surfactant properties.Saturate aqueous layer with NaCl (Brine); Use DCM/IPA (3:1) for extraction.[2][4][5]

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Salvatore, R. N., et al. "Synthesis of secondary amines."[1] Tetrahedron, vol. 57, no.[1] 37, 2001, pp. 7785-7811.[1] Link[1]

  • BenchChem. "Experimental procedure for N-alkylation of primary amines." Application Notes, 2025. Link[1]

  • Patil, R. D., & Adimurthy, S. "Transition metal-catalyzed N-alkylation of amines with alcohols."[1] Asian Journal of Organic Chemistry, vol. 2, 2013, pp. 1-18.[1] (Context for alternative catalytic methods).

Sources

Strategic Protection of Primary Cyclobutyl Amines: Handling Strain and Volatility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for Primary Cyclobutyl Amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

Primary cyclobutyl amines represent a unique challenge in medicinal chemistry. While they offer valuable conformational restriction and metabolic stability (often superior to cyclopropyl or cyclopentyl analogs), their handling is complicated by two intrinsic physical properties: high volatility of the free base and ring strain (


).

This guide moves beyond generic amine protection to address the specific failure modes associated with the cyclobutane scaffold. The protocols herein prioritize yield preservation (mitigating volatility) and structural integrity (preventing ring-opening/rearrangement).

Strategic Decision Matrix

Select the appropriate protecting group (PG) based on your downstream chemistry requirements.

PG_Selection Start Start: Primary Cyclobutyl Amine Acid_Sens Is downstream chemistry acid-sensitive? Start->Acid_Sens Base_Sens Is downstream chemistry base-sensitive? Acid_Sens->Base_Sens Yes Boc Select Boc (Acid Labile) Acid_Sens->Boc No (Preferred) Hydro_Sens Is substrate sensitive to hydrogenation? Base_Sens->Hydro_Sens Yes Fmoc Select Fmoc (Base Labile) Base_Sens->Fmoc No Cbz Select Cbz (H2/Pd Labile) Hydro_Sens->Cbz No Alloc Select Alloc (Pd(0) Labile) Hydro_Sens->Alloc Yes (Contains alkenes/S)

Figure 1: Decision matrix for protecting group selection. Note that Boc is the industry standard unless orthogonality dictates otherwise.

Critical Considerations: The "Invisible" Yield Loss

Before beginning any protocol, researchers must account for the specific physical hazards of cyclobutylamine (CBA).

A. The Volatility Trap

Free cyclobutylamine (boiling point


) is highly volatile.
  • Failure Mode: Rotovapping a reaction mixture containing free CBA to dryness results in massive material loss.

  • Solution: Always handle the free amine in solution at low temperatures (

    
    ). Always isolate the deprotected amine as a salt (HCl or TFA) , which is a stable, non-volatile solid.
    
B. Ring Strain and Cationic Rearrangement

The cyclobutane ring is puckered to relieve torsional strain but remains reactive.

  • Failure Mode: Generation of a carbocation adjacent to the ring (e.g., during oxidative deprotection or side reactions) can trigger ring expansion to cyclopentane or rearrangement to cyclopropylmethyl systems.

  • Solution: Standard N-protection (carbamate formation) is safe because the nitrogen lone pair is delocalized, preventing cation formation. However, avoid strong Lewis acids that might coordinate to the ring or adjacent leaving groups.

Protocol A: The Workhorse – Boc Protection & Deprotection

Application: General synthesis, peptide coupling, linker design.

Part 1: N-Boc Protection of Cyclobutylamine

Target: N-(tert-butoxycarbonyl)cyclobutylamine

Reagents:

  • Cyclobutylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    , 1.1 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv) or 
    
    
    
    (2.0 equiv, biphasic)
  • Solvent: DCM (anhydrous) or THF/Water (1:1)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve cyclobutylamine (10 mmol) in DCM (30 mL).

    • Critical: If starting from the HCl salt, add

      
       (1.5 equiv) and stir for 10 min at 
      
      
      
      before adding
      
      
      .
  • Addition: Cool the solution to

    
    . Add 
    
    
    
    (11 mmol) portion-wise or as a solution in minimal DCM.
    • Why: Exotherm control. Heating can cause loss of the volatile amine before it reacts.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or PMA; Boc product is not UV active unless derivatized).

  • Workup:

    • Wash with 1M citric acid (removes unreacted amine/base).

    • Wash with saturated

      
       and Brine.[1][2]
      
    • Dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure. The N-Boc product is a solid or high-boiling oil and is stable to rotary evaporation.

Part 2: Deprotection and Salt Isolation (Crucial)

Target: Cyclobutylamine Hydrochloride (Solid)

Reagents:

  • 4M HCl in Dioxane (excess) OR TFA/DCM (1:1)

  • Solvent: Diethyl Ether (

    
    ) or DCM
    

Step-by-Step Protocol:

  • Dissolution: Dissolve N-Boc-cyclobutylamine (1.0 g) in minimal dry DCM or

    
     (5 mL).
    
  • Acidolysis: Cool to

    
    . Add 4M HCl in Dioxane (5–10 equiv).
    
    • Observation: Gas evolution (

      
       and isobutylene) will occur.
      
  • Precipitation: Stir at RT for 2–4 hours. The amine hydrochloride salt often precipitates from ether/dioxane mixtures.

  • Isolation (The "No-Evap" Method):

    • If solid precipitates: Filter the solid under inert atmosphere (nitrogen) and wash with cold

      
      .
      
    • If no precipitate: Concentrate the mixture to

      
       volume (do NOT go to dryness if TFA is used). Add excess anhydrous 
      
      
      
      to force precipitation.
  • Drying: Dry the white solid under high vacuum.

    • Result: Cyclobutylamine

      
      HCl is a stable, non-volatile solid ready for coupling.
      

Protocol B: Orthogonal Strategies (Cbz & Fmoc)

Cbz Protection (Hydrogenolysis Route)

Suitability: Use when acid sensitivity prevents Boc deprotection. Risk: Cyclobutane rings are generally stable to standard hydrogenolysis (


), unlike cyclopropanes. However, aggressive conditions (high pressure/temp) should be avoided.

Protocol:

  • Protection: React cyclobutylamine with Benzyl chloroformate (

    
    ) and 
    
    
    
    in THF/
    
    
    at
    
    
    .
  • Deprotection:

    • Dissolve Cbz-amine in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Apply

      
       balloon (1 atm). Do not use a Parr shaker > 40 psi. 
      
    • Stir 2–4 hours. Filter through Celite.

    • Immediate Action: Acidify the filtrate with HCl/MeOH before concentration to isolate the salt.

Fmoc Protection (Base Labile)

Suitability: Solid-phase synthesis or when acid/hydrogenation is not feasible.

Protocol:

  • Protection: React amine with Fmoc-OSu and

    
     in Acetone/
    
    
    
    .
  • Deprotection: Treat with 20% Piperidine in DMF.

    • Note: The dibenzofulvene byproduct must be removed via column chromatography or scavenging resins.

Troubleshooting & Stability Data

IssueProbable CauseCorrective Action
Low Yield (Protection) Volatility of starting material.Use amine hydrochloride salt + stoichiometric base. Keep reaction at

initially.
Low Yield (Deprotection) Loss of free amine during workup.Never isolate the free base. Isolate as HCl or TFA salt directly from the reaction mixture.
Ring Opening Cationic rearrangement.Avoid reagents that generate carbocations (e.g.,

reagents). Avoid superacids if leaving groups are present on the ring.
Oil instead of Solid Impurities or residual solvent.Triturate the salt with anhydrous diethyl ether or pentane to induce crystallization.
Stability Comparison
  • TFA (Neat): Stable (Ring intact).

  • HCl (4M): Stable (Ring intact).

  • 
    /Pd/C (1 atm):  Stable.
    
  • 
    /PtO2 (50 psi): Risk  of ring opening/hydrogenolysis.
    

References

  • Cyclobutylamine Synthesis & Properties

    • Werner, N. W.; Casanova, J. "Cyclobutylamine."[3] Organic Syntheses, 1967 , 47, 28.[3]

  • Boc Protection Strategy

    • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • General Amine Protection Protocols

    • Agami, C.; Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Tetrahedron, 2002, 58, 2701-2724.
  • Strain & Stability

    • Liebman, J. F.; Greenberg, A. "A Survey of Strained Organic Molecules." Chem. Rev., 1976, 76, 311.

Sources

Advanced Application Note: Engineering Peptidomimetics with Cyclobutyl Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights: The Causality of Conformational Constraint

The integration of cyclobutyl methanamines and cyclobutane amino acids (CBAAs) into peptide backbones represents a paradigm shift in peptidomimetic design. Natural linear peptides suffer from high conformational flexibility, leading to rapid proteolytic degradation, poor membrane permeability, and high entropic penalties upon target binding. By substituting natural aliphatic residues with cyclobutane-containing sp3-rich bioisosteres, researchers can rigidly preorganize the peptide backbone.

The causality of this design lies in the highly strained four-membered ring, which severely restricts the


 and 

dihedral angles. Crucially, the stereochemistry of the cyclobutane ring dictates the macroscopic folding of the resulting foldamer. For instance, cis-

-cyclobutane amino acids typically adopt a 6-membered hydrogen-bond conformation that propagates into an extended ribbon structure. Conversely, trans-residues force an 8-membered hydrogen-bonding network, inducing a highly defined twisted or helical arrangement. This precise spatial control is essential for optimizing the inter-guanidinium distance in Cell-Penetrating Peptides (CPPs), directly influencing their cellular uptake and microbicidal activity against pathogens like Leishmania1.

Workflow Visualization

Workflow N1 Stereoselective Synthesis (P450BM3 Biocatalysis) N2 Fmoc Protection & Monomer Activation N1->N2 Base / Fmoc-Cl N3 Solid-Phase Peptide Synthesis (SPPS) N2->N3 HATU / DIPEA N4 Cleavage & Global Deprotection N3->N4 TFA Cocktail N5 Structural Validation (CD & 2D-NMR) N4->N5 HPLC Purification N6 Biological Evaluation (Cell Uptake & Toxicity) N5->N6 Validated Foldamer

Workflow for the synthesis and validation of cyclobutane-constrained peptidomimetics.

Step-by-Step Methodology: Synthesis of Hybrid -Peptidomimetics

To ensure high fidelity in generating cyclobutane-constrained peptidomimetics, the following self-validating protocol must be adhered to. Each step contains an internal quality control check to prevent the propagation of structural errors.

Phase 1: Biocatalytic Precursor Synthesis

Traditional multi-step organic synthesis of chiral cyclobutylamines is notoriously low-yielding. We utilize a biocatalytic approach using engineered P450BM3 enzymes to achieve direct, single-step C-H hydroxylation of cyclobutylamine derivatives 2.

  • Enzymatic Conversion : Incubate the Boc-protected cyclobutylamine substrate with the optimized P450BM3 variant in a buffered aqueous system (pH 7.4) supplemented with an NADPH-regenerating system.

  • Extraction : Extract the hydroxylated metabolites using ethyl acetate.

  • Validation : Analyze the crude extract via Gas Chromatography (GC) to confirm >99.5:0.5 enantiomeric ratio (e.r.). Causality: High e.r. is mandatory; epimerization at this stage will disrupt the subsequent 8-membered H-bond network, causing the final peptide to misfold.

Phase 2: Fmoc Protection and Activation
  • Deprotection/Reprotection : Convert the Boc-protected intermediate to the Fmoc-protected cyclobutane amino acid using Fmoc-Cl and sodium carbonate in a water/dioxane mixture.

  • Validation : Confirm the mass and purity of the Fmoc-protected monomer via LC-MS before proceeding to solid-phase synthesis.

Phase 3: Solid-Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the cyclobutane ring, standard coupling reagents (e.g., HBTU) often fail, leading to deletion sequences.

  • Resin Swelling : Swell Rink Amide AM resin in DMF for 30 minutes.

  • Coupling : Use the highly reactive uronium salt HATU and DIPEA for 2 hours at room temperature. Causality: HATU accelerates the formation of the active ester, overcoming the steric hindrance of the cyclobutane moiety.

  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF.

  • Validation : Perform a Kaiser test after every coupling. A positive (blue) result indicates incomplete coupling, triggering a mandatory double-coupling cycle to ensure chain elongation.

Phase 4: Cleavage and Structural Validation (Self-Validating System)
  • Cleavage : Treat the resin with a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Precipitation : Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Purification : Purify via RP-HPLC using a C18 column.

  • Structural Validation :

    • Circular Dichroism (CD) : Record spectra in trifluoroethanol (TFE). A signature minimum at ~205 nm validates the formation of the intended helical secondary structure. Causality: If a random coil signature is observed, the sequence has failed to preorganize, indicating a stereochemical inversion or coupling failure during synthesis.

    • 2D-NMR (ROESY) : Measure inter-residue distances to confirm the spatial orientation of the side chains, ensuring guanidinium groups are 8–10 Å apart 1.

Quantitative Data: Impact of Conformational Constraints

The introduction of cyclobutane rings drastically alters the biological profile of peptidomimetics. The table below summarizes the comparative performance of linear versus cyclobutane-constrained Cell-Penetrating Peptides (CPPs) 1.

Peptide ArchitectureConformational StateInter-Guanidinium Distance (

)
HeLa Cell Toxicity (50 µM)Leishmanicidal ActivityIntracellular Accumulation
Linear

-Peptide
Random CoilHighly VariableHighLowPoor
cis-

-Cyclobutane Hybrid
Extended Ribbon~6 - 7NegligibleModerateNegligible
trans-

-Cyclobutane Hybrid
Defined Helical8 - 10NegligibleHighSignificant

Data Interpretation: The trans-


-cyclobutane hybrid demonstrates that a rigid, preorganized charge-display (maintaining an 8–10 Å distance between positive charges) is the causal factor for maximizing microbicidal activity while simultaneously minimizing off-target mammalian toxicity.

References

  • Illa, O., Ospina, J., Sánchez-Aparicio, J.-E., et al. "Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability." International Journal of Molecular Sciences, MDPI, 2021. URL:[Link]

  • "Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery." Journal of the American Chemical Society, ACS Publications, 2023. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Coupling Reactions for (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (1-(3-Methoxypropyl)cyclobutyl)methanamine .

This molecule presents a unique structural challenge: the primary amine (-CH₂NH₂) is directly adjacent to a fully substituted, quaternary cyclobutane carbon. This creates a neopentyl-like steric environment . The massive steric shielding from the cyclobutane ring, combined with potential non-productive coordination from the 3-methoxypropyl chain, drastically reduces the effective nucleophilicity of the amine. Standard coupling protocols will almost certainly fail or result in poor yields.

Below is our diagnostic workflow and targeted FAQ to help you overcome these barriers.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield: (1-(3-Methoxypropyl)cyclobutyl)methanamine CheckSM Is the amine consumed by LC-MS? Start->CheckSM Steric Issue: Severe Steric Hindrance (Neopentyl-like center) CheckSM->Steric No (Unreacted Amine) SideRxn Issue: Side Reactions (Hydrolysis / Epimerization) CheckSM->SideRxn Yes (Byproducts Formed) Sol1 Action: Switch to HATU, COMU, or TFFH (Acyl Fluorides) Steric->Sol1 Sol3 Action: Increase Temp (50-60°C) or Microwave Steric->Sol3 Sol2 Action: Optimize Base (Use 2,4,6-Collidine) SideRxn->Sol2

Diagnostic workflow for troubleshooting coupling reactions with sterically hindered cyclobutyl amines.

Frequently Asked Questions (FAQs)

Q: Why do standard EDC/HOBt or DCC couplings consistently yield <20% product with this amine? A: The root cause is the molecule's neopentyl-like topology. When the primary amine attempts to attack the electrophilic carbonyl of an O-acylisourea intermediate, the bulky cyclobutane ring and the 3-methoxypropyl chain create severe steric repulsion, blocking the optimal Bürgi-Dunitz trajectory. Consequently, the reaction kinetics are drastically slowed. This kinetic delay allows competitive side reactions—such as the hydrolysis of the active ester back to the carboxylic acid—to dominate the pathway 1.

Q: Which coupling reagents are scientifically proven to overcome this steric barrier? A: To drive this reaction, you must use coupling reagents that form highly reactive, sterically compact intermediates.

  • HATU or COMU: These reagents generate an OAt (7-azabenzotriazole) active ester or an Oxyma ester. The nitrogen atom in the HOAt ring provides anchimeric assistance (neighboring group participation) via hydrogen bonding with the incoming amine. This effectively guides the hindered amine to the carbonyl carbon, accelerating the coupling step despite the steric bulk 21.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): For extreme cases where HATU fails, TFFH generates an acyl fluoride in situ. Unlike acyl chlorides, acyl fluorides are highly stable to hydrolysis but exceptionally reactive toward amines due to the small atomic radius of fluorine, making them ideal for neopentyl-like substrates 23.

Q: Does the 3-methoxypropyl group interfere with the coupling? A: Yes, through non-productive conformational folding. The ether oxygen acts as a Lewis base that can form transient intramolecular hydrogen bonds with the primary amine. This "pseudo-ring" conformation reduces the nucleophilicity of the nitrogen. To disrupt this folding, use highly polar, hydrogen-bond-disrupting solvents like anhydrous DMF or NMP, and apply gentle heating (50–60 °C).

Quantitative Data: Reagent Selection Matrix
Reagent SystemActive IntermediateSteric ToleranceRelative Coupling RateTypical Yield (Hindered)Primary Byproduct
EDC / HOBt OBt EsterLowSlow< 20%Water-soluble urea
HATU / DIPEA OAt EsterHighFast60 - 80%Tetramethylurea
COMU / DIPEA Oxyma EsterHighFast65 - 85%Morpholine-based urea
TFFH / DIPEA Acyl FluorideVery HighVery Fast> 85%Tetramethylurea
Validated Experimental Protocols
Protocol A: High-Efficiency Amide Coupling via HATU/HOAt Activation

Causality: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt ester before introducing the sterically hindered amine, minimizing degradation and side reactions.

  • Activation: In an oven-dried vial under inert atmosphere, dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 eq).

  • Self-Validation Step: Stir for 10 minutes at room temperature. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm >95% conversion of the acid to the OAt-active ester. Do not proceed until activation is complete.

  • Coupling: Add (1-(3-Methoxypropyl)cyclobutyl)methanamine (1.0 eq) in a single portion.

  • Thermal Acceleration: Heat the reaction mixture to 50 °C for 8–12 hours. The elevated temperature provides the kinetic energy required to overcome the steric activation barrier.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: In Situ Acyl Fluoride Generation via TFFH (For Recalcitrant Substrates)

Causality: Acyl fluorides have a significantly smaller steric footprint than OBt/OAt esters, allowing the neopentyl amine a closer approach vector without severe van der Waals clashes.

  • Activation: Dissolve the carboxylic acid (1.2 eq) and TFFH (1.2 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.0 eq). Stir at room temperature for 30 minutes.

  • Self-Validation Step: Spot the reaction on a TLC plate or use IR spectroscopy. Look for a strong C=O stretch at ~1840 cm⁻¹ to confirm complete acyl fluoride formation before introducing the amine.

  • Coupling: Add the (1-(3-Methoxypropyl)cyclobutyl)methanamine (1.0 eq). Stir at room temperature for 12 hours (or reflux if LC-MS indicates stalling).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References
  • [1] Title: Application Notes and Protocols for Amide Bond Formation using EDC and HATU | Source: Benchchem | URL: 1

  • [2] Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Source: Bachem | URL: 2

  • [3] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: 3

Sources

Technical Support Center: Preventing Cyclobutane Ring Opening During Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals dealing with the synthesis and deprotection of cyclobutane-containing scaffolds.

Cyclobutanes are highly valuable structural motifs in medicinal chemistry, often used to increase the


 fraction of drug candidates and improve metabolic stability. However, the inherent ring strain of the cyclobutane core (~26 kcal/mol) makes it highly susceptible to skeletal rearrangement or complete ring opening under standard acidic hydrolysis conditions (e.g., Boc, t-Bu, or acetal deprotection). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to preserve the integrity of the four-membered ring.

The "Why": Mechanistic Root Cause of Ring Opening

To prevent cyclobutane ring opening, one must first understand the thermodynamic and kinetic drivers of the degradation. The most common failure point during acidic deprotection is the generation of a cyclobutylcarbinyl cation .

When a protecting group (like a Boc-protected amine or t-Bu ether) adjacent to a cyclobutane ring is cleaved using strong Brønsted acids like Trifluoroacetic Acid (TFA), a transient primary or secondary carbocation is formed. Driven by the release of ~26 kcal/mol of steric strain, this intermediate undergoes an extremely rapid 1,2-alkyl shift, expanding the four-membered ring into a thermodynamically stable five-membered cyclopentyl cation[1]. Alternatively, if electron-donating heteroatoms are directly attached to the ring, strong acids can trigger a push-pull heterolytic C–C bond cleavage, leading to acyclic byproducts.

Mechanism A Cyclobutylcarbinyl Precursor B Acidic Cleavage (Free Carbocation) A->B Strong Acid C Cyclobutylcarbinyl Cation B->C D 1,2-Alkyl Shift (Ring Expansion) C->D Fast (~26 kcal/mol) E Cyclopentyl Cation (Strain Relieved) D->E F Cyclopentyl Byproducts E->F Nucleophile Trapping

Mechanistic pathway of acid-catalyzed cyclobutylcarbinyl ring expansion.

Troubleshooting FAQs

Q: I am trying to remove a Boc group from a cyclobutylmethyl amine using 50% TFA/DCM, but NMR shows I am isolating a cyclopentyl derivative. How do I stop this? A: Standard TFA deprotection conditions are too harsh for this substrate. Comparative stability studies have shown that cyclobutane derivatives often suffer severe degradation or ring-expansion under standard TFA conditions compared to unstrained bioisosteres[2]. To circumvent this, you must avoid generating a free carbocation. Switch to a Lewis Acid-Mediated Cleavage using TMSOTf and 2,6-lutidine. This method proceeds via a neutral silyl carbamate intermediate, bypassing the highly unstable carbocation adjacent to the strained ring[3].

Q: I am hydrolyzing a ketal directly attached to a cyclobutane ring, but I am getting acyclic byproducts. What is going wrong? A: You are experiencing a push-pull ring opening. Protonation of the ketal oxygen creates an oxocarbenium-like character that weakens the adjacent C–C bond, causing the ring to spring open. To solve this, switch to a Fluorinated Solvent System . Using a mixture of Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH) allows for hydrolysis at a much milder pH. HFIP is a strong hydrogen-bond donor that stabilizes transition states without requiring harsh Brønsted acidity, preserving the cyclobutane core[4].

Workflow Start Start: Deprotection of Cyclobutane Derivative Assess Substrate Analysis: Proximity of Carbocation? Start->Assess Exocyclic Exocyclic (Adjacent) (e.g., -CH2-Boc) Assess->Exocyclic Yes Endocyclic Endocyclic / Remote (e.g., Ketal on ring) Assess->Endocyclic No / Direct TMSOTf Protocol 1: TMSOTf / 2,6-Lutidine (0°C) Exocyclic->TMSOTf Avoid free cation HFIP Protocol 2: HFIP / AcOH Mild Hydrolysis Endocyclic->HFIP Prevent push-pull Success Intact Cyclobutane Product Isolated TMSOTf->Success HFIP->Success

Decision workflow for selecting optimal acidic deprotection conditions for cyclobutanes.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Cleavage (TMSOTf / 2,6-Lutidine)

Best for: Exocyclic Boc, t-Bu esters, and t-Bu ethers adjacent to the cyclobutane ring.

Causality Note: 2,6-lutidine acts as a non-nucleophilic base to buffer the system, while TMSOTf silylates the carbonyl oxygen of the protecting group. This triggers fragmentation into a stable silyl carbamate/ether, completely preventing the formation of the ring-expanding cyclobutylcarbinyl cation.

  • Preparation: Flame-dry a round-bottom flask and purge with

    
    . Dissolve the cyclobutane substrate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
    
  • Buffering: Add 2,6-lutidine (2.0 to 3.0 equivalents) to the solution. Stir and cool the mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 to 2.0 equivalents).

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor the reaction via LCMS. Self-Validation Step: Look for the mass of the silylated intermediate, not the free amine/alcohol.

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding saturated aqueous

    
     or Methanol (MeOH). This mild quench hydrolyzes the silyl intermediate to your desired deprotected product.
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol 2: Mild HFIP/AcOH Hydrolysis

Best for: Endocyclic acetals, ketals, or highly acid-sensitive remote protecting groups.

  • Preparation: Dissolve the cyclobutane substrate in a 4:1 (v/v) mixture of Hexafluoroisopropanol (HFIP) and Acetic Acid (AcOH) to a concentration of 0.1 M.

  • Reaction: Stir the mixture at room temperature (25 °C). The strong ionizing power of HFIP compensates for the weak acidity of AcOH, driving the hydrolysis without triggering heterolytic ring cleavage.

  • Monitoring: Monitor via TLC or LCMS. Reactions typically complete within 4 to 12 hours depending on steric hindrance.

  • Workup: Concentrate the mixture under reduced pressure (HFIP is highly volatile, bp 58 °C).

  • Neutralization: Resuspend the crude residue in Ethyl Acetate (EtOAc) and carefully neutralize by washing with cold saturated aqueous

    
    . Extract, dry, and concentrate.
    

Quantitative Data Presentation

The following table summarizes the expected outcomes when subjecting a standard cyclobutylcarbinyl-Boc amine to various deprotection conditions, highlighting the necessity of specialized protocols.

Deprotection ConditionReagents & SolventsTemp (°C)Time (h)Intact Cyclobutane Yield (%)Ring-Expanded/Opened Byproduct (%)
Standard Brønsted Acid 50% TFA in DCM252< 10%> 85%
Mild Brønsted + Scavengers 10% TFA, TIPS-H, DODT in DCM0445%40%
Lewis Acid Protocol TMSOTf (1.5 eq), 2,6-Lutidine (2.0 eq) in DCM01> 90% < 5%
Fluorinated Solvent System HFIP / AcOH (4:1 v/v)251285% < 5%

Note: Scavengers (TIPS-H, DODT) are highly effective for trapping intermolecular cations (e.g., the cleaved t-butyl cation) but are kinetically too slow to outcompete the intramolecular 1,2-alkyl shift of the cyclobutylcarbinyl cation.

References

  • Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. SciSpace.1[1]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. 2[2]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. Auburn University.3[3]

  • Synthesis and Evaluation of Cyclic Acetals of Serine Hydroxylamine for Amide-Forming KAHA Ligations. Thieme Connect. 4[4]

Sources

Technical Support Center: Enhancing the Solubility of (1-(3-Methoxypropyl)cyclobutyl)methanamine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development

Welcome to the technical support center for (1-(3-Methoxypropyl)cyclobutyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Our goal is to provide practical, in-depth solutions to common challenges related to the solubility of its salt forms. This document moves beyond simple protocols to explain the fundamental principles behind each troubleshooting step, ensuring you can adapt and refine your experimental approach with confidence.

Section 1: Foundational Concepts - Frequently Asked Questions

This section addresses the core principles governing the solubility of your amine-containing compound. Understanding these concepts is the first step toward effective troubleshooting.

Q1: Why is improving the aqueous solubility of an API like (1-(3-Methoxypropyl)cyclobutyl)methanamine crucial?

Aqueous solubility is a critical determinant of a drug's bioavailability for oral and parenteral dosage forms.[1] For a drug to be absorbed into the systemic circulation, it must first be in a dissolved state at the site of absorption.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[2] By enhancing solubility, we aim to ensure consistent and adequate drug concentration in the bloodstream to elicit the desired pharmacological response.[3]

Q2: What makes the primary amine group in this molecule the key to solubility enhancement?

The primary amine (-NH2) group is basic, meaning it can accept a proton (H+) to form a positively charged ammonium cation (-NH3+).[4][5] This transformation is the cornerstone of our solubility enhancement strategy. While the neutral form of the molecule may be lipophilic and poorly water-soluble, the resulting cationic salt form can readily interact with polar water molecules through ion-dipole interactions, leading to a substantial increase in aqueous solubility.[4][5] This process is governed by the pH of the solution.[6]

Q3: How exactly does salt formation increase the solubility of a basic compound?

Salt formation converts the neutral, often crystalline, and poorly soluble free base into an ionic compound.[7] In the solid state, the free base molecules are held together by intermolecular forces in a crystal lattice. To dissolve this, energy is required to overcome these lattice forces. Pharmaceutical salts create strong ionic bonds between the protonated amine and a counterion (e.g., chloride, sulfate).[7][8] When this salt is introduced to water, the highly polar water molecules effectively solvate the individual ions, breaking apart the crystal lattice and allowing the drug to dissolve.[9] Approximately 50% of all drugs on the market are administered as salts for this very reason.[8]

Q4: What is the "pKa rule" and why is it critical for selecting a counterion?

The "pKa rule" is a guiding principle for successful salt formation. It states that for a stable salt to form, the pKa of the conjugate acid of the base (your API) should be at least 2 to 3 units higher than the pKa of the acidic counterion.[7][8] This pKa difference ensures a significant degree of proton transfer from the acid to the base, resulting in a stable ionic salt rather than a cocrystal or a simple mixture.[10] For (1-(3-Methoxypropyl)cyclobutyl)methanamine, a weak base, you should select acidic counterions with a significantly lower pKa to ensure robust salt formation.

Section 2: Troubleshooting Common Solubility Issues

This section provides direct answers and actionable advice for problems you may encounter during your experiments.

Q5: My initial salt form (e.g., hydrochloride) shows poor aqueous solubility. What are my next steps?

This is a common challenge. While hydrochloride is the most frequently used salt for basic drugs, it is not always the optimal choice.[11][12] The properties of a salt are highly dependent on the counterion.[13][14] Your immediate next step should be to perform a comprehensive salt screening study.

Causality: Different counterions will form different crystal lattices with your API, each having a unique lattice energy and, consequently, a different solubility.[13] Some counterions may also be more hydrophilic, further contributing to solubility.[13][15] A systematic screen allows you to explore this chemical space to identify a salt with superior physicochemical properties.[12][16]

G start Initial Salt Shows Poor Solubility screen Perform Systematic Salt Screen start->screen  Action analyze Characterize New Salts (Solubility, Stability, etc.) screen->analyze  Outcome select Select Lead Salt(s) for Further Development analyze->select  Success no_salt No Suitable Salt Found analyze->no_salt  Failure alt_strat Consider Alternative Strategies: - Co-solvents - Solid Dispersions - Nanosuspensions no_salt->alt_strat  Pivot

Caption: Decision tree for addressing poor initial salt solubility.

Q6: The solubility of my salt is highly variable between experiments. What could be the cause?

High variability in solubility measurements for an ionizable compound almost always points to inconsistent pH control.[17] The solubility of an amine salt is exquisitely sensitive to pH.

Causality: According to the Henderson-Hasselbalch equation, the ratio of the ionized (soluble) form to the non-ionized (insoluble) free base form is a function of the solution's pH and the API's pKa.[18][19] Small, unmonitored fluctuations in pH—caused by dissolved CO₂, impurities, or the dissolution of the salt itself—can dramatically shift this equilibrium, leading to inconsistent results. To ensure reproducibility, all solubility experiments must be conducted in well-defined, buffered solutions with sufficient buffer capacity.[1]

Q7: My salt precipitates out of solution when I adjust the pH. How do I determine the optimal pH range for solubility?

This phenomenon is expected and can be mapped systematically by generating a pH-solubility profile. This profile is a cornerstone for pre-formulation studies of any ionizable drug.

Causality: For a basic drug like yours, solubility will be highest at low pH, where the compound is fully protonated (BH+).[20] As the pH increases and approaches the pKa of your compound, the equilibrium shifts towards the neutral free base (B), which is less soluble.[21][22] At a certain pH, the concentration of the free base will exceed its intrinsic solubility (S₀), causing it to precipitate. The pH-solubility profile precisely maps this relationship, allowing you to identify the pH range where your salt will remain dissolved at the target concentration.[18]

Q8: I'm using a co-solvent system, but the salt is still not dissolving adequately. How can I optimize this?

Co-solvency is a powerful technique, but its effectiveness depends on the choice of co-solvent and its concentration.[3]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic portions of your drug molecule.[3] If solubility remains low, consider these steps:

  • Screen Different Co-solvents: The most common co-solvents for parenteral use include propylene glycol, ethanol, and polyethylene glycol (PEG).[2] Their effectiveness can vary for different APIs.

  • Optimize Concentration: Systematically vary the concentration of the co-solvent (e.g., 10%, 20%, 40% v/v in buffer) to find the optimal ratio. Solubility does not always increase linearly with co-solvent concentration.

  • Combine with pH Adjustment: The most robust approach is often a combination of pH control and co-solvency. Ensure your API is in its ionized form by using a buffer at an appropriate pH, and then use a co-solvent to further enhance the solubility of the entire salt complex.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for critical experiments.

Protocol 1: Systematic Salt Screening

This protocol outlines a rational approach to discovering new salt forms of (1-(3-Methoxypropyl)cyclobutyl)methanamine.

G cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_analysis Analysis prep_api Prepare Stock Solution of Free Base in Solvent (e.g., Acetone, IPA) mix Combine API and Acid Solutions (1:1 molar) prep_api->mix prep_acid Prepare Equimolar Solutions of Counterion Acids prep_acid->mix age Age/Stir Solution (Isothermal or Thermocycling) mix->age isolate Isolate Precipitate (Filtration/Centrifugation) age->isolate analyze Characterize Solid: - XRPD (crystallinity) - DSC/TGA (thermal) - Solubility (kinetic) isolate->analyze

Sources

Purification methods for (1-(3-Methoxypropyl)cyclobutyl)methanamine free base vs hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This portal provides specialized troubleshooting guides, validated protocols, and FAQs for the isolation and purification of (1-(3-Methoxypropyl)cyclobutyl)methanamine , a primary aliphatic amine commonly utilized as a pharmaceutical building block.

Because this molecule features a lipophilic cyclobutane core paired with a highly polar primary amine, it presents unique purification challenges. Below, we address the most common user issues encountered when handling its free base and hydrochloride (HCl) salt forms.

Part 1: Physicochemical Form Comparison

Before troubleshooting, it is critical to understand the divergent properties of the two forms of your target molecule. The free base and the hydrochloride salt behave entirely differently in terms of stability, solubility, and chromatographic retention.

Table 1: Quantitative and Qualitative Comparison of Forms

PropertyFree Base FormHydrochloride (HCl) Salt Form
Physical State Viscous liquid / Low-melting oilCrystalline solid
Molecular Weight 171.28 g/mol 207.74 g/mol
Solubility Profile DCM, EtOAc, Diethyl Ether, HexanesWater, Methanol, hot Ethanol
Atmospheric Stability Low (Rapidly absorbs CO₂ to form carbamates)High (Bench-stable, non-hygroscopic if strictly pure)
Volatility Moderate (distinctive amine odor)Non-volatile
Purification Mode Amine-modified silica or basic modifiersRecrystallization or Reverse-Phase (C18) HPLC

Part 2: Troubleshooting Guides (Q&A Format)

Issue Ticket #101: Severe Peak Tailing and Low Recovery During Flash Chromatography

User Query: "I attempted to purify the crude free base of (1-(3-Methoxypropyl)cyclobutyl)methanamine using a standard silica gel column with Hexanes/EtOAc. The compound streaked across the entire TLC plate, and my isolated yield was under 20%. What went wrong?"

Causality & Root Cause Analysis: The root cause is the strong acid-base interaction between your primary aliphatic amine and the acidic silanol groups (Si-OH) present on standard bare silica gel. The amine becomes protonated on the column, leading to irreversible chemisorption and severe peak tailing. To resolve this, the silanol sites must be masked, or an alternative stationary phase must be used 1[1].

Self-Validating Protocol: Amine-Deactivated Flash Chromatography

  • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 90:10). Add 1% to 5% Triethylamine (Et₃N) or concentrated aqueous NH₄OH to the mixture.

  • Column Equilibration (Self-Validation Step): Flush the bare silica column with 3 Column Volumes (CV) of the Et₃N-modified mobile phase. Validation Check: Collect a few drops of the column effluent and test it with pH paper. The pH must be >8. If it is neutral, the silanols are not fully deactivated; continue flushing until the effluent is basic.

  • Loading: Load the crude free base dissolved in a minimal amount of the modified mobile phase.

  • Elution: Elute the compound. The Et₃N acts as a sacrificial base, competitively binding the silanols and allowing your target amine to elute as a sharp, well-defined band.

  • Concentration: Evaporate the fractions under reduced pressure. Note: Et₃N can be difficult to remove completely; placing the flask under high vacuum (0.1 torr) for 12 hours is required to yield the pure free base.

G start Crude (1-(3-Methoxypropyl) cyclobutyl)methanamine q1 Silica Gel Type? start->q1 yes1 Standard Bare Silica Add 1-5% Et3N to Mobile Phase q1->yes1 Standard no1 Amine-Functionalized Silica No modifier needed q1->no1 Modified result2 Masks acidic silanols Prevents amine protonation yes1->result2 no1->result2 result1 Elution with Sharp Peaks High Recovery result2->result1

Decision matrix for chromatographic purification of primary aliphatic amines.

Issue Ticket #102: Product "Oiling Out" Instead of Crystallizing During Salt Formation

User Query: "When I added ethereal HCl to my free base to form the hydrochloride salt, it formed a sticky, gummy oil at the bottom of the flask instead of a white crystalline powder. How do I fix this?"

Causality & Root Cause Analysis: "Oiling out" (liquid-liquid phase separation) occurs when the target salt precipitates above its melting point in the chosen solvent mixture, or when trace water is present. The acid-base reaction between a primary amine and HCl is highly exothermic. If the reaction is performed at room temperature, the localized heat prevents crystal lattice formation, trapping solvent and impurities in a supercooled liquid state.

Self-Validating Protocol: Anhydrous Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the purified free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) (10 mL per gram of amine). Validation Check: The solution must be perfectly clear. Any cloudiness indicates the presence of moisture or pre-formed carbonate salts; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Cooling: Submerge the reaction flask in an ice-water bath (0°C) and stir vigorously for 10 minutes.

  • Protonation: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise over 15 minutes. A white precipitate should form immediately. Validation Check: Test the mother liquor with moistened pH paper. The pH must be <2, confirming complete consumption of the free base.

  • Filtration: Filter the resulting solid rapidly under vacuum and wash with cold anhydrous ether.

  • Recrystallization: To achieve >99% purity, recrystallize the crude salt. Dissolve the solid in a minimum volume of boiling Ethanol. Remove from heat and add Ethyl Acetate dropwise until the solution becomes faintly turbid (the anti-solvent effect)2[2]. Allow it to cool slowly to room temperature, then to 4°C. The differential solubility between the protic alcohol and aprotic ester drives rigid crystal formation3[3].

G fb Free Base in Anhydrous Solvent hcl Add 1M HCl in Ether (Dropwise, 0°C) fb->hcl precip Monitor Precipitation (Check pH < 2) hcl->precip Exothermic filter Vacuum Filtration & Cold Ether Wash precip->filter recryst Recrystallize (EtOH / EtOAc) filter->recryst If impurities >1% pure Pure Hydrochloride Salt (Stable Solid) recryst->pure

Experimental workflow for the preparation and purification of the hydrochloride salt.

Part 3: Frequently Asked Questions (FAQs)

Q: My free base turned into a waxy white solid after sitting on the bench overnight. What happened? A: Primary aliphatic amines are highly nucleophilic and will rapidly absorb atmospheric carbon dioxide (CO₂) to form carbamate salts. This alters the molecular weight and reactivity of your building block. Always store the free base under an inert atmosphere (Argon or Nitrogen) at -20°C, or convert it to the bench-stable hydrochloride salt for long-term storage.

Q: How do I recover the free base from the hydrochloride salt for a downstream coupling reaction? A: You must perform a basic liquid-liquid extraction. Suspend the hydrochloride salt in Dichloromethane (DCM). Add 1M aqueous NaOH or saturated Na₂CO₃ while stirring vigorously until the aqueous layer is strongly basic4[4]. Self-Validation Check: Dip a glass rod into the aqueous layer and touch it to pH paper; it must read >10. If the pH is lower, the amine remains protonated and will be lost in the aqueous wash. Extract the aqueous layer 3x with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: CompoundPurificationFlashGuide SM Source: Scribd (Teledyne Isco) URL: [Link]

  • Title: Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor Source: ACS Publications URL: [Link]

  • Title: Patent Application Publication US 2010/0113831 A1 Source: Googleapis.com URL: [Link]

Sources

Resolving hygroscopic issues with (1-(3-Methoxypropyl)cyclobutyl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Optimization Guide for (1-(3-Methoxypropyl)cyclobutyl)methanamine HCl

Topic: Resolving Hygroscopic Issues & Handling Protocols Compound: (1-(3-Methoxypropyl)cyclobutyl)methanamine Hydrochloride Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary

(1-(3-Methoxypropyl)cyclobutyl)methanamine HCl is a specialized amine building block often used in fragment-based drug discovery and lead optimization.[1] Like many aliphatic amine hydrochlorides containing ether linkages, it exhibits Class II Hygroscopicity .[1] It rapidly adsorbs atmospheric moisture, transitioning from a crystalline solid to a sticky gum or deliquescent oil within minutes of exposure.

This moisture uptake compromises stoichiometric accuracy in coupling reactions (e.g., amide bond formation, reductive amination) and obscures analytical data. This guide provides field-proven protocols to stabilize, handle, and process this material without compromising scientific integrity.

Module 1: Critical Handling & Storage Protocols

Q: The material turned into a sticky gum upon opening the vial. Is it degraded?

A: Likely not. It has undergone deliquescence , where the crystal lattice collapses due to absorbed water. The chemical integrity of the amine is usually intact, but the physical form and molecular weight (effective) have changed.

Immediate Action: Do not attempt to scrape the gum. Re-dissolve and dry it using the Azeotropic Reset Protocol (See Module 2).

Q: What is the "Golden Rule" for weighing this compound?

A: Apply the "Closed-Loop Weighing" technique. Never weigh hygroscopic amine salts directly on an open balance pan.[1]

Protocol:

  • Tare a dry, screw-cap vial with a septum.

  • Transfer the approximate amount of solid into the vial inside a glovebox or a dry-bag filled with Nitrogen/Argon.

  • Seal the vial tightly.

  • Weigh the sealed vial outside the inert environment.

  • Calculate mass by difference.

Q: How should I store this for long-term stability?

A: Standard refrigeration is insufficient and often detrimental due to condensation upon warming.[1]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1] Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for better sealing.[1]

  • Secondary Container: Place the primary vial inside a vacuum desiccator containing Phosphorus Pentoxide (

    
    )  or high-grade indicating silica gel.[1]
    
  • Temperature: Store at -20°C, but warm to room temperature in a desiccator before opening to prevent condensation shock.

Module 2: Drying & Processing (The "Reset" Protocols)

If your material is wet, standard oven drying often fails because the water forms a hydration shell around the ammonium cation. Use these chemical drying methods instead.

Protocol A: The Azeotropic Reset (For Gums/Oils)

Best for: Material that has already deliquesced.

  • Dissolve: Dissolve the "gum" in a minimum amount of dry Methanol (MeOH) to ensure homogeneity.

  • Chase: Add 10 volumes of anhydrous Toluene or 2-MeTHF .

  • Evaporate: Concentrate on a rotary evaporator. The toluene forms a low-boiling azeotrope with water/methanol, carrying the moisture away.

  • Repeat: Perform this "chase" step 3 times.

  • Precipitate: On the final concentration, add Diethyl Ether (

    
    )  or MTBE  to induce precipitation of the dry white solid.
    
  • Filter: Filter under a blanket of Nitrogen.

Protocol B: Vacuum Oven Drying (For Clumped Solids)

Best for: Material that is sticky but still solid.[1]

  • Temperature: 40–45°C (Do not exceed 60°C; ether linkages can be sensitive to acidic hydrolysis at high temps in the solid state).

  • Pressure: < 5 mbar.[1]

  • Desiccant: Place a tray of

    
     inside the oven to act as a moisture sink.
    

Visualizing the Decision Logic

The following diagram outlines the decision-making process for handling the material based on its current physical state.

HygroscopicLogic Start Inspect Compound State IsPowder Free-Flowing Powder? Start->IsPowder Weighing Use Closed-Loop Weighing IsPowder->Weighing Yes IsGum Is it a Gum/Oil? IsPowder->IsGum No (Clumped/Sticky) Reaction Proceed to Reaction (Add Molecular Sieves) Weighing->Reaction VacOven Protocol B: Vacuum Oven (40°C, P2O5) IsGum->VacOven No (Just Clumpy) Azeotrope Protocol A: Azeotropic Distillation (MeOH -> Toluene) IsGum->Azeotrope Yes (Deliquesced) CheckMW Recalculate MW based on Water Content (qNMR/KF) VacOven->CheckMW Azeotrope->CheckMW CheckMW->Reaction Adjust Stoichiometry

Figure 1: Decision matrix for processing (1-(3-Methoxypropyl)cyclobutyl)methanamine HCl based on physical state.

Module 3: Reaction Troubleshooting

Q: My amide coupling yield is low (30-40%). Could water be the cause?

A: Yes. Water competes as a nucleophile with the amine for the activated ester/acid chloride, hydrolyzing your coupling reagent (e.g., HATU, EDC).

Correction Factor Formula: If you cannot dry the salt perfectly, you must quantify the water (via Karl Fischer titration or qNMR) and adjust the molecular weight (MW) used for stoichiometry.


[1]

Example: If the salt has 5% water by weight, and you weigh 100 mg, you only have 95 mg of amine salt. You must weigh 105.2 mg to get the equivalent of 100 mg anhydrous salt.

Q: Which solvent system is best for reactions with this salt?

A: Avoid hygroscopic solvents like DMF or DMSO if possible, as they exacerbate the issue.

  • Recommended: Dichloromethane (DCM) or THF with DIPEA (Diisopropylethylamine).[1]

  • Additive: Add activated 4Å Molecular Sieves directly to the reaction flask 15 minutes before adding the coupling reagent. This scavenges residual moisture introduced by the salt.

Module 4: Analytical Challenges (NMR & LCMS)

Q: The proton NMR shows a massive water peak at 4.79 ppm (D2O) or 3.3 ppm (DMSO), obscuring my cyclobutyl signals.

A: The amine HCl salt exchanges protons with residual water.

  • Solution 1 (D2O Shake): If using

    
    , add one drop of 
    
    
    
    , shake, and let the layers separate. Run the NMR on the chloroform layer. The
    
    
    will extract the water and exchange labile protons, cleaning up the baseline.
  • Solution 2 (Solvent Switch): Use Methanol-d4 (

    
    ) .[1] While it won't remove the water signal, it shifts the exchangeable proton peak to ~4.8 ppm, often clearing the aliphatic region (1.5 - 3.5 ppm) where your cyclobutyl and methoxypropyl signals reside.
    

Summary of Key Data

PropertyValue / Recommendation
Hygroscopicity Class Class II (High) - Deliquescent
Critical Relative Humidity (CRH) Estimated < 40% RH (Keep below 20% for handling)
Drying Limit 45°C (Avoid thermal degradation of ether)
Preferred Drying Solvent Toluene (Azeotrope)
Recrystallization Solvent IPA / Et2O or MeOH / MTBE
pKa (Estimated) ~9.5 - 10.5 (Primary Amine)

References

  • Airaksinen, S., et al. "Role of Water in the Physical Stability of Solid Dosage Formulations."[2] Journal of Pharmaceutical Sciences, vol. 94, no. 10, 2005, pp. 2147–2165.[2] Link

  • Newman, A. "Salt Selection in Drug Development."[1] Pharmaceutical Technology, vol. 45, no.[1] 5, 2021.[1] Link

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Standard text for salt properties).

  • BenchChem Tech Support. "Effective Drying of Aniline Hydrochloride Salts." BenchChem Technical Guides, 2025. Link[1]

  • Padden, B. E., et al. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides."[1] Journal of the American Chemical Society, vol. 126, no. 43, 2004.[1] Link[1]

Sources

Validation & Comparative

1H NMR interpretation of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR profile for (1-(3-Methoxypropyl)cyclobutyl)methanamine , a specialized gem-disubstituted cyclobutane building block. Unlike simple aliphatic amines, this molecule presents unique spectral challenges due to the conformational puckering of the cyclobutane ring and the overlapping multiplets of the propyl ether side chain.

This document objectively compares the spectral resolution performance of this compound in standard deuterated chloroform (


) versus polar aprotic solvents (

), providing validated assignment protocols to distinguish the propyl chain from the cyclic scaffold.

Structural Analysis & Spin Systems

Before interpreting the spectrum, we must define the magnetic environments. The molecule consists of a quaternary cyclobutane core with two distinct side chains.

Molecule: (1-(3-Methoxypropyl)cyclobutyl)methanamine Formula:


Molecular Weight:  157.26  g/mol 
Spin System Classification:
  • System A (Cyclobutane Ring): An

    
     system (approximate) due to ring puckering, often appearing as complex multiplets.
    
  • System B (Propyl Linker): A continuous spin system

    
    .
    
  • System C (Isolated Singlets): The methoxy group (

    
    ) and the aminomethyl group (
    
    
    
    ) attached to the quaternary center.

Sample Preparation & Solvent Comparison

The choice of solvent critically dictates the visibility of the amine protons and the resolution of the aliphatic region (


 ppm).
FeatureChloroform-d (

)
DMSO-

Recommendation
Amine (

) Protons
Often invisible or extremely broad due to rapid exchange.Sharp or broad singlet at

1.2 - 2.0 ppm (concentration dependent).
Use DMSO-

if proton counting of

is required.
Aliphatic Resolution Good separation of

and

.
Higher viscosity causes slight line broadening; water peak (

3.33) may obscure methoxy signals.
Use

for structural confirmation of the carbon skeleton.
Salt Formation Free base is soluble; HCl salt requires

or

.
Solubilizes both free base and salts.Use

only for HCl salts to eliminate

signals.

Protocol Note: For routine batch release,


  is the standard. For full structural elucidation (proving the amine exists), run a second spectrum in 

or perform a

shake.

Detailed Spectral Assignment (in )

The following data represents the expected high-field (400 MHz+) chemical shifts derived from increment analysis of gem-disubstituted cyclobutanes [1][2].

Region 1: The Heteroatom Deshielded Zone (2.5 – 3.5 ppm)

This region contains the diagnostic signals that confirm the identity of the functional groups.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
3.36 Triplet (

Hz)
2H

Distal end of propyl chain. Diagnostic triplet confirms linear ether.
3.32 Singlet3H

Methoxy methyl. Sharp singlet.
2.72 Singlet2H

Methylene adjacent to amine. Appears as a singlet because the quaternary carbon (

) blocks coupling.
Region 2: The Aliphatic Overlap Zone (1.4 – 2.0 ppm)

This region is complex due to the overlap of the cyclobutane ring protons and the propyl chain.

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Insight
1.85 – 1.98 Multiplet4HCyclobutane

Protons on C2/C4 of the ring. Deshielded by ring strain and proximity to substituents.
1.70 – 1.82 Multiplet2HCyclobutane

Protons on C3 of the ring (furthest from substituent).
1.55 – 1.65 Multiplet2HPropyl

Middle carbon of the propyl chain.
1.45 – 1.55 Multiplet2HPropyl

Carbon adjacent to the quaternary ring carbon.

Interpretation Tip: The cyclobutane protons typically integrate to 6H total. In this molecule, the propyl chain adds 4H to this region. A total integral of 10H in the 1.4–2.0 ppm range is a key purity checkpoint.

Comparative Performance: 1D vs. 2D NMR

To rigorously prove the structure, one must distinguish the propyl chain methylene groups from the cyclobutane ring. A standard 1D spectrum is often insufficient due to overlap.

The Diagnostic Workflow (COSY Analysis)

The Correlation Spectroscopy (COSY) experiment reveals the connectivity.

  • Pathway A (Propyl Chain): The triplet at 3.36 ppm (

    
    ) will show a cross-peak to the multiplet at ~1.60 ppm (Propyl 
    
    
    
    ), which in turn couples to the multiplet at ~1.50 ppm (Propyl
    
    
    ).
  • Pathway B (Ring): The ring protons form a self-contained spin system that does not couple to the triplet at 3.36 ppm or the singlet at 2.72 ppm.

Visualizing the Connectivity (Graphviz)

The following diagram illustrates the scalar coupling network expected in a COSY experiment. This logic is used to validate the structure.

COSY_Network cluster_propyl Propyl Ether Chain cluster_ring Cyclobutane Ring cluster_amine Amine Head OMe OMe (3.32 s) OCH2 O-CH2 (3.36 t) MidCH2 Mid-CH2 (~1.60 m) OCH2->MidCH2 COSY RingCH2_Alpha Ring-Link-CH2 (~1.50 m) MidCH2->RingCH2_Alpha COSY Ring_Beta Ring C2/C4 (~1.90 m) RingCH2_Alpha->Ring_Beta No Coupling (Cq) Ring_Gamma Ring C3 (~1.75 m) Ring_Beta->Ring_Gamma COSY NCH2 N-CH2 (2.72 s) NCH2->Ring_Beta No Coupling (Cq) NH2 NH2 (Broad/Exch)

Caption: COSY correlation map. Solid arrows indicate observed scalar couplings. Dotted lines indicate the "Quaternary Block" where coupling is interrupted, verifying the gem-disubstituted position.

Impurity Profile & Troubleshooting

When analyzing the "performance" of this building block, common synthesis impurities must be identified.

Impurity SignalShift (

)
OriginRemediation
THF 1.85 (m), 3.76 (m)Reaction SolventVacuum dry at 40°C.
Aldehyde Intermediate 9.60 (s)Incomplete Reductive AminationCheck for signal at 9.6 ppm. If present, repurify via acid-base extraction.
Dichloromethane 5.30 (s)Extraction SolventExtended high-vacuum drying.

References

  • H. Pretsch, P. Bühlmann, C. Affolter.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000. (Standard reference for chemical shift increments).
  • Sharts, C. M., et al. "Nuclear Magnetic Resonance Spectra of Cyclobutanes." Journal of Organic Chemistry, vol. 30, no. 10, 1965. Link

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. Link

  • PubChem Compound Summary. "Cyclobutane Derivatives." National Center for Biotechnology Information. Accessed Oct 2023. Link

Mass spectrometry fragmentation pattern of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometric Profiling of (1-(3-Methoxypropyl)cyclobutyl)methanamine Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists.

Executive Summary & Structural Context

In drug discovery, the cyclobutane ring is increasingly utilized as a rigid, metabolic stable isostere for alkyl chains or larger saturated rings. (1-(3-Methoxypropyl)cyclobutyl)methanamine (MW: 157.25 Da) represents a critical "linker" scaffold, combining a primary amine handle for coupling with a distal ether motif for solubility and hydrogen bonding.

This guide provides a definitive technical analysis of its fragmentation behavior. Unlike standard aliphatic amines, the strain energy of the cyclobutane ring (~26 kcal/mol) introduces unique "ring-release" fragmentation pathways that compete with standard


-cleavage. We compare this profile against its Cyclopentyl Homolog  to demonstrate how ring size dictates spectral fingerprints—a crucial differentiation when validating scaffold-hopping syntheses.
Mechanistic Fragmentation Analysis

The fragmentation of (1-(3-Methoxypropyl)cyclobutyl)methanamine is governed by the competition between charge retention on the nitrogen (amine) versus the oxygen (ether), and the relief of ring strain.

A. Electrospray Ionization (ESI-MS/MS)

Mode: Positive Ion (


)[1]
  • Precursor Ion: The protonated molecule appears at

    
     158.26 .
    
  • Primary Pathway (Amine-Driven): The most basic site is the primary amine. Protonation here typically leads to the loss of ammonia (

    
    , -17 Da) to form a carbocation at the exocyclic methylene.
    
    • Transition:

      
      .
      
    • Note: In 1,1-disubstituted cyclobutanes, the resulting carbocation is tertiary-like (stabilized by the adjacent ring carbons), making this loss highly favorable compared to linear analogs.

  • Secondary Pathway (Ether-Driven): Protonation at the methoxy oxygen facilitates the loss of methanol (

    
    , -32 Da) or the loss of the terminal methoxypropyl chain as a neutral alkene.
    
    • Transition:

      
       (Loss of 
      
      
      
      ).
  • Ring Opening (Distinguishing Feature): The cyclobutane ring, upon activation, often undergoes a retro-[2+2] cycloaddition-like cleavage, ejecting ethylene (

    
    , -28 Da).
    
    • Transition:

      
      .
      
B. Electron Impact (EI)

Mode: 70 eV[1]

  • Base Peak (

    
     30):  The classic 
    
    
    
    -cleavage of the
    
    
    bond adjacent to the nitrogen is the dominant feature. The bond between the exocyclic methylene and the quaternary ring carbon breaks.
    • Fragment:

      
       (
      
      
      
      30).
    • Diagnostic Value: This peak confirms the presence of a primary aminomethyl group (

      
      ).
      
  • Diagnostic High-Mass Ions: Unlike linear amines, the quaternary center prevents simple H-rearrangements. You will observe a significant ion corresponding to the loss of the methoxypropyl chain.

Comparative Analysis: Target vs. Cyclopentyl Homolog

A common synthetic challenge is distinguishing the cyclobutyl target from its cyclopentyl analog (formed via ring-expansion impurities or deliberate scaffold hopping).

FeatureTarget: Cyclobutyl Scaffold Alternative: Cyclopentyl Homolog differentiation Logic
Formula / MW

/ 157.25

/ 171.28

14 Da
shift in parent ion.
Ring Strain Loss High propensity for -28 Da (

) loss in MS/MS.
Low propensity for ethylene loss; prefers alkyl radical losses.Ring Strain Release : Cyclobutane "pops" open; Cyclopentane is stable.

-Cleavage (EI)

30
(Dominant Base Peak).

30
(Dominant Base Peak).
Indistinguishable by Base Peak alone.
Side Chain Loss Loss of

(Methoxypropyl) yields

84
(Cyclobutyl cation).
Loss of

yields

98
(Cyclopentyl cation).
Cation Stability : The

84 ion is diagnostic for the 4-membered ring.
Visualization of Fragmentation Pathways

The following diagram maps the ESI-MS/MS fragmentation tree, highlighting the critical "Fork in the Road" between amine-driven and ring-driven decay.

G M_Protonated [M+H]+ m/z 158 (Parent Ion) Frag_Ammonia [M+H - NH3]+ m/z 141 (Carbocation Formation) M_Protonated->Frag_Ammonia - NH3 (17 Da) Primary Pathway Frag_Methanol [M+H - CH3OH]+ m/z 126 (Ether Cleavage) M_Protonated->Frag_Methanol - CH3OH (32 Da) Secondary Pathway Frag_Alpha EI Base Peak [CH2=NH2]+ m/z 30 M_Protonated->Frag_Alpha EI Mode Only (Alpha Cleavage) Frag_RingOpen Ring Opening [m/z 141 - C2H4]+ m/z 113 Frag_Ammonia->Frag_RingOpen - C2H4 (28 Da) Cyclobutane Strain Relief

Figure 1: ESI-MS/MS Fragmentation Tree for (1-(3-Methoxypropyl)cyclobutyl)methanamine. Note the divergence based on protonation site.

Experimental Protocol: Structural Validation

To replicate these results and validate the synthesis of the target molecule, follow this self-validating LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Diluent: Prepare a 50:50 Methanol:Water + 0.1% Formic Acid solution.

  • Concentration: Dilute the target compound to 1 µg/mL (1 ppm) . Rationale: High concentrations cause dimer formation (

    
    ), obscuring the monomeric fragmentation.
    
  • Filtration: Pass through a 0.2 µm PTFE filter to remove particulate synthesis byproducts.

Phase 2: Mass Spectrometry Parameters (ESI+)
  • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 / Sciex Triple Quad).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE) Ramp:

    • Low (10 eV): Preserves the parent ion (

      
       158) for molecular weight confirmation.
      
    • Med (25 eV): Maximizes the generation of diagnostic fragments (

      
       141, 126).
      
    • High (40 eV): Forces ring disintegration to confirm the cyclobutane core (look for

      
       113).
      
Phase 3: Data Interpretation Criteria
  • Pass Criteria:

    • Parent ion

      
       observed at 
      
      
      
      .
    • Base fragment at

      
       141 (Loss of 
      
      
      
      ).
    • Presence of

      
       30 in EI (or low mass cutoff ESI) confirming primary amine.
      
  • Fail Criteria (Impurity Flags):

    • Parent ion at

      
       172 (indicates Cyclopentyl impurity).
      
    • Parent ion at

      
       144 (indicates Methyl vs Propyl ether mismatch).
      
    • Absence of "Ring Strain" loss (

      
       113) suggests a linear isomer.
      
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

    • 30)
  • Pálinkó, I., et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact. Journal of Mass Spectrometry.

    • Cited for: Specific mechanisms of cyclobutane ring strain relief and ethylene loss.
  • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by ESI-MS. Mass Spectrometry Reviews.

    • Cited for: ESI fragmentation behavior of amines and ethers (even-electron ion rules).

Sources

Comparing reactivity of cyclobutyl vs cyclohexyl methanamines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Cyclobutyl- vs. Cyclohexyl-methanamine

Executive Summary: The Bioisosteric Shift

In modern drug design, the transition from cyclohexyl to cyclobutyl scaffolds represents a strategic move to modulate metabolic stability and fraction of sp3 character (


)  without sacrificing lipophilic contacts. While cyclohexyl-methanamine (CHMA) has historically been a default spacer for filling hydrophobic pockets, it suffers from high metabolic liability due to multiple accessible secondary C-H bonds prone to Cytochrome P450 (CYP450) hydroxylation.

Cyclobutyl-methanamine (CBMA) offers a "puckered" conformational landscape that maintains the hydrophobic vector but significantly reduces the metabolic soft spots. This guide objectively compares the reactivity, physicochemical profiles, and experimental handling of these two critical building blocks.

Physicochemical & Structural Comparison

The primary differentiator between these amines is not the nucleophilicity of the nitrogen—which is dampened by the methylene spacer—but the steric cone and ring strain of the carbocycle.

FeatureCyclobutyl-methanamine (CBMA) Cyclohexyl-methanamine (CHMA) Implication
Ring Conformation Puckered "Butterfly" (~28° fold)Chair (Rigid)CBMA is less bulky; fits tighter pockets.[1]
Ring Strain ~26.5 kcal/mol~0 kcal/molCBMA requires milder activation to prevent ring opening (rare but possible).[1]
C-H Bond Dissociation Higher (Stronger bonds)Lower (Weaker secondary bonds)CHMA is a metabolic sponge for CYP450.
LogP (Lipophilicity) ~1.2 (Lower)~1.8 (Higher)CBMA improves solubility profiles.
Amine Basicity (

)
~10.2 - 10.4~10.5 - 10.7Negligible difference in coupling rates.[1]

Technical Insight: The cyclobutane ring carbons possess higher s-character in their C-C bonds compared to cyclohexane, leading to slightly shorter bond lengths and a more compact hydrophobic volume.[1] This makes CBMA a superior "stealth" lipophilic group.[1]

Reactivity Profile: Chemical vs. Metabolic

Nucleophilic Reactivity (Chemical)

In standard amide couplings (e.g., HATU/DIPEA), both amines exhibit rapid kinetics. However, steric differentiation becomes apparent in crowded transition states.[1]

  • CHMA: The chair conformation creates a wider steric cone (

    
     angles), which can retard reactivity with hindered electrophiles (e.g., ortho-substituted benzoic acids).
    
  • CBMA: The constrained, puckered ring presents a smaller steric face, often resulting in slightly higher yields in difficult couplings.

Metabolic Reactivity (Biological)

This is the decisive factor.

  • CHMA: Highly reactive toward CYP450 isoforms (3A4, 2D6).[1] The C3 and C4 positions are "hotspots" for hydroxylation, leading to rapid clearance (

    
    ).
    
  • CBMA: The ring strain and lack of ideal geometry for the "oxygen rebound" mechanism make the cyclobutyl ring significantly more resistant to oxidative metabolism.

Visualization: Metabolic Liability & Structural Logic

The following diagram illustrates the metabolic fate of both scaffolds and the logical flow for selecting CBMA.

MetabolicLogic Start Target Hydrophobic Pocket CHMA Cyclohexyl-methanamine (Chair Conformation) Start->CHMA Standard Choice CBMA Cyclobutyl-methanamine (Puckered Ring) Start->CBMA Bioisostere Strategy CYP CYP450 Enzyme (Liver Microsomes) CHMA->CYP Exposure CBMA->CYP Exposure Metab_CH Hydroxylation at C3/C4 (High Clearance) CYP->Metab_CH Rapid Oxidation Metab_CB Metabolically Stable (Low Clearance) CYP->Metab_CB Resistant Decision Drug Candidate Selection Metab_CH->Decision Poor PK Profile Metab_CB->Decision Improved Half-life

Figure 1: Comparative metabolic pathways showing the high susceptibility of the cyclohexyl ring to oxidation versus the stability of the cyclobutyl moiety.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of N-Methyl Derivatives)

Objective: Synthesize the secondary amine to evaluate chemical handling and yield efficiency. This protocol works for both, but CBMA requires careful thermal control to avoid volatility issues.[1]

Reagents:

  • Amine precursor (Cyclobutyl- or Cyclohexyl-methanamine)[1]

  • Paraformaldehyde (or Benzaldehyde for test)

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Workflow:

  • Imine Formation: Dissolve the amine (1.0 eq) in anhydrous DCM (0.2 M). Add aldehyde (1.1 eq) and AcOH (catalytic, 0.1 eq). Stir at RT for 1 h.[1][2]

    • Note: CBMA is more volatile; ensure the vessel is sealed if heating is required (rare for this step).

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Causality: STAB is milder than

      
       and prevents reduction of the aldehyde before imine formation.
      
  • Quench & Workup: After 12 h, quench with sat.

    
    . Extract with DCM (
    
    
    
    ).[1][3]
  • Purification: Acid-base extraction is preferred over column chromatography for these polar amines.[1]

    • CBMA Specific: When concentrating the organic layer, do not apply high vacuum (< 20 mbar) for extended periods if the molecular weight is low (< 150 Da), as CBMA derivatives can be volatile.

Protocol B: Microsomal Stability Assay (Metabolic Comparison)

Objective: Quantify the Intrinsic Clearance (


) difference.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System[1][4]

  • Test Compounds (CBMA-derivative vs. CHMA-derivative) at 1 µM.

Workflow:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction (

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Expectation: CHMA derivatives typically show

      
       min.[1] CBMA derivatives often extend 
      
      
      
      min.[1]

Visualizing the Synthetic Workflow

SynthesisWorkflow Start Start: Amine Precursor (CBMA or CHMA) Step1 Imine Formation (DCM, Aldehyde, AcOH) Start->Step1 Step2 Reduction (STAB, 0°C) Step1->Step2 Decision Check Volatility? Step2->Decision Path_CB Cyclobutyl Path: Avoid High Vac/Heat Decision->Path_CB If CBMA Path_CH Cyclohexyl Path: Standard Concentration Decision->Path_CH If CHMA Finish Purified Product (Acid/Base Extraction) Path_CB->Finish Path_CH->Finish

Figure 2: Synthetic workflow highlighting the critical volatility check required for cyclobutyl derivatives.

References

  • BenchChem. (2025).[1][2][3] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. Retrieved from

  • Mykhailiuk, P. K. (2015).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][5][6] (Contextual grounding on ring strain and metabolic stability).

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 65457198, 2-cyclobutyl-1-cyclohexyl-N-methylethanamine. Retrieved from [7]

  • Pressbooks. (2024). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry. Retrieved from

  • Organic Syntheses. (2020).[1] Synthesis of Cyclobutylamine and Derivatives. Retrieved from

Sources

Technical Guide: Bioisosteric Replacement of Piperidine with (1-(3-Methoxypropyl)cyclobutyl)methanamine

[1][2]

Executive Summary & Rationale

The Challenge: The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry (found in >70 FDA-approved drugs).[1] However, it often introduces liability issues:[1]

  • Metabolic Instability: The

    
    -carbons adjacent to the nitrogen are prone to CYP450-mediated oxidative dealkylation.[1]
    
  • hERG Toxicity: The basic nitrogen (pKa ~8–9) often contributes to QT prolongation via cation-

    
     interactions in the hERG channel.[1]
    
  • Permeability: High basicity can limit passive diffusion at physiological pH.[1]

The Solution: Replacing the N-substituted piperidine core with (1-(3-Methoxypropyl)cyclobutyl)methanamine (a gem-disubstituted cyclobutane scaffold).[1]

  • Mechanism: This replacement removes the ring nitrogen (eliminating the basic center and oxidative hotspot) while maintaining the spatial arrangement of the exocyclic amine and the lipophilic tail via a quaternary carbon center.

  • Key Advantage: Significant reduction in pKa (modulating LogD), complete blockade of N-dealkylation, and introduction of a defined "kink" geometry (Gem-disubstituent effect) that can improve selectivity.[1]

Physicochemical & Structural Comparison

The following table contrasts the properties of a standard 4-amino-1-(3-methoxypropyl)piperidine (representative piperidine intermediate) against the (1-(3-Methoxypropyl)cyclobutyl)methanamine replacement.

FeaturePiperidine Scaffold (Reference)Cyclobutyl Replacement Impact on Drug Design
Core Structure 6-membered Heterocycle (Chair)4-membered Carbocycle (Pucker)Increased rigidity; reduced entropy penalty upon binding.[1]
Basicity (pKa) Two basic centers (Ring N: ~8.5, Exocyclic

: ~10.[1]5)
One basic center (Exocyclic

: ~10.[1]5)
Drastic Drop: Eliminates the ring basicity.[1] Reduces lysosomal trapping and hERG risk.[1]
Metabolic Liability High (N-dealkylation at

-C)
Low (Quaternary C blocks oxidation)Stability: The gem-disubstituted C1 prevents metabolic attack at the junction.[1]
Geometry (Vectors) Linear (1,4-trans)Kinked / V-shaped (1,1-gem)alters the exit vector angle; useful for inducing turns in binding pockets.[1]
Lipophilicity (LogP) Moderate (Polar N lowers LogP)Higher (All-carbon ring)LogD Modulation: At pH 7.4, the cyclobutyl analog is less ionized, potentially improving permeability despite higher intrinsic LogP.[1]

Character
HighHighBoth maintain 3D character, avoiding "flatland" issues.
Structural Overlay & Vector Analysis

The replacement changes the topology from a linear linker (piperidine) to a geminal turn (cyclobutane).

  • Piperidine: The distance between the exocyclic amine (N4) and the tail (N1) is ~4.5 Å.

  • Cyclobutane: The distance between the exocyclic amine (

    
    ) and the tail (Propyl) is determined by the tetrahedral angle of the quaternary carbon. This creates a "V" shape, bringing the two ends spatially closer compared to the extended piperidine chair.
    

Decision Logic: When to Use This Bioisostere

The following decision tree illustrates the strategic application of this replacement in a Hit-to-Lead campaign.

Bioisostere_Decision_TreeStartLead Compound Analysis:Piperidine Liability IdentifiedQ1Is the Piperidine Nitrogenessential for binding?(e.g., Salt bridge to Asp/Glu)Start->Q1Keep_NKeep Nitrogen.Try: Azetidine / Spirocyclic amines(Maintain basicity)Q1->Keep_NYesQ2Is the liability Metabolic (CYP)or hERG related?Q1->Q2NoBranch_YesYesBranch_NoNoMetabolismMetabolic Instability(N-Dealkylation)Q2->MetabolismhERGhERG Toxicity(Basic Center)Q2->hERGQ3Can the pocket toleratea geometrical 'Kink'?Metabolism->Q3hERG->Q3Apply_CyclobutylAPPLY REPLACEMENT:(1-(3-Methoxypropyl)cyclobutyl)methanamine1. Removes Basic N2. Blocks Alpha-Oxidation3. Increases LogDQ3->Apply_CyclobutylYes (Turn allowed)Use_LinearUse Linear Bioisostere(e.g., Bicyclo[1.1.1]pentane)Q3->Use_LinearNo (Linear required)

Figure 1: Strategic decision tree for replacing piperidine with gem-disubstituted cyclobutanes.

Experimental Protocols

To validate this bioisosteric replacement, two critical workflows are required: Synthesis of the Building Block and Microsomal Stability Assessment .

A. Synthesis of (1-(3-Methoxypropyl)cyclobutyl)methanamine

This protocol utilizes a sequential alkylation strategy on a cyclobutanecarbonitrile or cyclobutanone scaffold.[1]

Reagents: Cyclobutanecarbonitrile, LDA (Lithium Diisopropylamide), 1-bromo-3-methoxypropane,

1
  • 
    -Alkylation: 
    
    • Cool a solution of cyclobutanecarbonitrile (1.0 eq) in dry THF to -78°C.

    • Add LDA (1.1 eq) dropwise to generate the

      
      -nitrile carbanion.[1] Stir for 30 min.
      
    • Add 1-bromo-3-methoxypropane (1.2 eq) slowly.

    • Allow to warm to RT and stir for 12h. Quench with

      
      .[1]
      
    • Result: 1-(3-methoxypropyl)cyclobutanecarbonitrile.[1]

  • Nitrile Reduction:

    • Dissolve the intermediate in dry ether/THF.[1]

    • Add

      
       (2.0 eq) at 0°C under 
      
      
      . Reflux for 4h.
    • Fieser workup (Water/NaOH) to isolate the primary amine.[1]

    • Final Product:(1-(3-Methoxypropyl)cyclobutyl)methanamine .[1]

B. In Vitro Metabolic Stability Assay (Microsomal)

This assay confirms the elimination of the N-dealkylation liability.[1]

Protocol:

  • Preparation: Prepare 10 mM stock solutions of the Piperidine analog (Control) and the Cyclobutyl analog (Test) in DMSO.

  • Incubation:

    • Mix Test Compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate

    
     and 
    
    
    .

Expected Outcome:

  • Piperidine: Rapid clearance (

    
     min) due to formation of the N-dealkylated metabolite (M-58 fragment).[1]
    
  • Cyclobutyl: High stability (

    
     min) as the quaternary carbon prevents 
    
    
    -hydroxylation.[1]

Metabolic Pathway Visualization

The following diagram contrasts the metabolic fate of the two moieties.

Metabolism_Comparisoncluster_0Piperidine Scaffold (High Liability)cluster_1Cyclobutyl Replacement (Stable)PipPiperidine AnalogCYPCYP450(Oxidation)Pip->CYPAlpha-C attackImineIminium IonIntermediateCYP->ImineCleaveN-Dealkylation(Loss of Tail)Imine->CleaveHydrolysisCyc(1-(3-Methoxypropyl)cyclobutyl)methanamineCYP2CYP450Cyc->CYP2Steric BlockStableNo Reaction(Quaternary C Block)CYP2->Stable

Figure 2: Mechanistic comparison of metabolic susceptibility.[1] The cyclobutyl quaternary center effectively blocks the oxidative N-dealkylation pathway common to piperidines.[1]

References

  • Prucalopride Intermediate Synthesis: BenchChem Technical Guide. "1-(3-Methoxypropyl)-4-piperidinamine: Synthesis and Application." Link[1]

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Cyclobutane as a Scaffold: Mykhailiuk, P. K. (2019).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 25(26), 6467-6479.[1] Link[1]

  • Metabolic Stability of Amines: Kalgutkar, A. S., et al. (2005).[1] "Metabolism-Guided Drug Design for Avoiding Reactive Metabolites." Current Drug Metabolism, 6(3), 161-225.[1] Link

  • Enamine Building Blocks: Enamine Ltd.[1] "Saturated Heterocycles and their Carbon Analogs for Drug Discovery." Link

A Senior Application Scientist's Guide to Elemental Analysis of (1-(3-Methoxypropyl)cyclobutyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. In the case of (1-(3-Methoxypropyl)cyclobutyl)methanamine and its derivatives, a class of compounds with potential applications in medicinal chemistry, rigorous elemental analysis is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for elemental analysis of these amine derivatives, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Critical Role of Elemental Analysis

Elemental analysis serves two primary purposes in the characterization of (1-(3-Methoxypropyl)cyclobutyl)methanamine derivatives:

  • Purity and Stoichiometry Confirmation: The determination of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) is fundamental to confirming the empirical formula of a newly synthesized compound. This is a critical checkpoint to verify the identity and purity of the target molecule. For most pharmaceutical applications, the experimentally determined values should be within ±0.4% of the calculated theoretical values.[1][2]

  • Detection of Elemental Impurities: The synthesis of complex organic molecules often involves the use of metal catalysts. Residual amounts of these catalysts, or other elemental impurities introduced from raw materials or manufacturing equipment, can be toxic and may compromise the stability and efficacy of the final drug product.[3][4] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for such impurities.[5][6][7][8]

Comparative Analysis of Key Techniques

Two principal techniques are employed for the comprehensive elemental analysis of organic compounds like (1-(3-Methoxypropyl)cyclobutyl)methanamine derivatives: Combustion Analysis (for C, H, and N) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) (for trace elemental impurities) . The following table provides a comparative overview of these methods.

FeatureCombustion Analysis (Dumas Method)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Analytes Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S)Most elements of the periodic table, particularly metals and some non-metals.
Principle Sample is combusted at high temperature in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD).[9]Sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer.[7]
Primary Application Determination of the elemental composition of pure organic compounds to confirm their identity and purity.Quantification of trace and ultra-trace elemental impurities, including residual catalysts and heavy metals.[5][6]
Sensitivity Percent (%) to parts per million (ppm) level.Parts per million (ppm) to parts per trillion (ppt) level.[6]
Accuracy & Precision High accuracy (typically within ±0.3% of the theoretical value) and high precision (RSD < 0.2%).High accuracy and precision, with RSDs typically below 5%.
Sample Throughput Relatively high, with automated systems capable of analyzing dozens of samples per day.High, with modern autosamplers enabling the analysis of large batches of samples.[7]
Key Strengths - Direct and absolute method for C, H, N, S determination.- Well-established and robust technique.- Relatively low cost per analysis.- Extremely high sensitivity for a wide range of elements.- Ability to perform multi-elemental analysis simultaneously.- The preferred method for regulatory compliance with USP <232>/<233> and ICH Q3D.[4][5][6]
Considerations - Requires a homogeneous and representative sample.- Volatility of the sample can be a challenge.- Requires sample digestion, which can be time-consuming.- Potential for spectral interferences that need to be corrected.- Higher initial instrument cost.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the elemental analysis of (1-(3-Methoxypropyl)cyclobutyl)methanamine derivatives. The rationale behind each step is explained to provide a deeper understanding of the experimental choices.

Protocol 1: Determination of C, H, and N by Combustion Analysis

This protocol is designed to provide accurate and precise determination of the carbon, hydrogen, and nitrogen content of (1-(3-Methoxypropyl)cyclobutyl)methanamine, a liquid amine.

Instrumentation: A modern CHNS/O elemental analyzer based on the Dumas method.

Core Principle: The sample is combusted in a pure oxygen atmosphere at a high temperature (≥950°C). The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a reduction tube to convert nitrogen oxides to N₂. These gases are then separated by gas chromatography and quantified using a thermal conductivity detector (TCD).

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh 1-3 mg of the liquid amine derivative into a tin capsule. B Immediately seal the capsule to prevent volatilization. A->B C Place the sealed capsule into the autosampler. B->C D Combustion at ≥950°C in pure O₂ C->D E Reduction of NOx to N₂ D->E F Gas separation by GC E->F G Detection by TCD F->G H Integration of peak areas G->H I Calculation of elemental percentages against a certified standard (e.g., Acetanilide) H->I J Comparison with theoretical values I->J

Methodology:

  • Instrument Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition, such as Acetanilide (C₈H₉NO). The standard should be a stable, non-hygroscopic solid.

    • Perform a multi-point calibration to ensure linearity over the expected concentration range of the elements in the sample.

  • Sample Preparation:

    • Causality: (1-(3-Methoxypropyl)cyclobutyl)methanamine is a liquid and potentially volatile. Proper sample handling is critical to prevent loss of sample and ensure accurate results.

    • Tare a clean, dry tin capsule on a microbalance.

    • Using a microliter syringe, accurately weigh 1-3 mg of the liquid amine derivative directly into the tin capsule.

    • Immediately and securely seal the capsule to minimize evaporation. For highly volatile amines, the use of a capsule sealing press is recommended.[10]

    • Place the sealed capsule into the instrument's autosampler.

  • Instrumental Analysis:

    • Set the combustion furnace temperature to at least 950°C to ensure complete combustion of the sample.

    • The reduction furnace should be maintained at a temperature recommended by the instrument manufacturer (typically 650-850°C) to efficiently convert nitrogen oxides to dinitrogen gas.

    • Analyze the samples, interspersed with calibration standards and blanks to monitor instrument performance and drift.

  • Data Analysis and Validation:

    • The instrument software will automatically integrate the peak areas of CO₂, H₂O, and N₂ and calculate the percentage of each element based on the calibration.

    • Compare the experimental results with the theoretical elemental composition of (1-(3-Methoxypropyl)cyclobutyl)methanamine (C₁₀H₂₁NO).

    • The results should be within the generally accepted range of ±0.4% of the theoretical values for a pure compound.[1][2]

    • The precision of replicate analyses should have a relative standard deviation (RSD) of less than 0.2%.

Protocol 2: Determination of Trace Elemental Impurities by ICP-MS

This protocol is designed for the quantitative determination of trace elemental impurities, particularly residual metal catalysts, in (1-(3-Methoxypropyl)cyclobutyl)methanamine derivatives, in accordance with USP <232> and <233> guidelines.[4][5]

Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS) equipped with a collision/reaction cell to minimize polyatomic interferences.

Core Principle: The sample is digested to break down the organic matrix and solubilize the elements of interest. The resulting solution is nebulized and introduced into a high-temperature argon plasma, which creates singly charged ions from the elements. These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.

ICPMSWorkflow cluster_prep Sample Preparation (Microwave Digestion) cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh ~0.5 g of the amine derivative into a clean microwave digestion vessel. B Add high-purity nitric acid and hydrochloric acid (aqua regia). A->B C Perform microwave digestion according to a validated temperature program. B->C D Dilute the digested sample to a final volume with deionized water. C->D E Nebulization and introduction into Argon plasma D->E F Ionization of elements E->F G Mass separation in the mass spectrometer F->G H Detection of ions G->H I Quantification against a multi-element calibration curve H->I J Application of internal standards for correction I->J K Comparison of results with USP <232> limits J->K

Methodology:

  • Risk Assessment (ICH Q3D):

    • Causality: Before analysis, a risk assessment should be performed to identify potential elemental impurities based on the synthetic route of (1-(3-Methoxypropyl)cyclobutyl)methanamine. Common catalysts used in amine synthesis and C-H activation reactions include palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru).[6] Other potential impurities could arise from raw materials and manufacturing equipment (e.g., Fe, Cr, Ni from stainless steel).[8]

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Causality: The organic matrix of the amine derivative must be destroyed to release the trace elements into a solution compatible with the ICP-MS. Closed-vessel microwave digestion is the preferred method as it minimizes the loss of volatile elements and reduces the risk of contamination.

    • Accurately weigh approximately 0.5 g of the (1-(3-Methoxypropyl)cyclobutyl)methanamine derivative into a clean, pre-leached microwave digestion vessel.

    • Add a mixture of high-purity (trace metal grade) nitric acid (HNO₃) and hydrochloric acid (HCl) (typically in a 3:1 ratio to form aqua regia) to the vessel. The use of aqua regia is effective for digesting noble metals like Pd, Pt, and Rh.

    • Seal the vessels and place them in the microwave digestion system.

    • Apply a validated digestion program with controlled temperature and pressure ramps to ensure complete digestion.

    • After cooling, carefully open the vessels and dilute the digested solution to a final volume (e.g., 50 mL) with high-purity deionized water.

  • Instrument Calibration and Analysis:

    • Prepare a series of multi-element calibration standards from certified stock solutions in a matrix that matches the diluted sample digest (i.e., dilute acid).

    • Spike all standards, blanks, and samples with an internal standard solution (e.g., containing Sc, Y, In, Tb, Bi) to correct for matrix effects and instrument drift.

    • Analyze the samples using the ICP-MS. Utilize a collision/reaction cell with an appropriate gas (e.g., helium or hydrogen) to mitigate polyatomic interferences that can affect the accuracy of certain elements (e.g., arsenic, chromium).

  • Method Validation (ICH Q2(R1)):

    • Causality: To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[10][11]

    • Specificity: The ability to detect and quantify the target elements in the presence of the sample matrix must be demonstrated. This is typically achieved by analyzing spiked samples and confirming the absence of significant interferences.

    • Accuracy: Determined by spike recovery experiments. Samples are spiked with known amounts of the target elements at different concentration levels (e.g., 50%, 100%, and 150% of the permitted daily exposure limit). The recovery should typically be within 70-150%.

    • Precision: Assessed through repeatability (analysis of multiple preparations of the same sample on the same day) and intermediate precision (analysis on different days, with different analysts, or on different instruments). The relative standard deviation (RSD) should generally be less than 20%.

    • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. The LOQ must be below the established limits for each elemental impurity.

Conclusion

The elemental analysis of (1-(3-Methoxypropyl)cyclobutyl)methanamine derivatives is a multi-faceted process that requires the application of complementary analytical techniques. Combustion analysis provides the fundamental confirmation of the compound's elemental composition, while ICP-MS is the gold standard for ensuring the safety of the product by quantifying trace elemental impurities. By understanding the principles behind these techniques and adhering to rigorous, validated protocols, researchers and drug development professionals can ensure the quality, safety, and regulatory compliance of these promising pharmaceutical intermediates.

References

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). ICP-MS Detection of Trace Elements and Heavy Metals. Retrieved from [Link]

  • American Laboratory. (2011, February 1). Metal Impurities in Pharmaceuticals and Dietary Supplements: Implementing ICP-MS for USP <232> and Proposition 65. Retrieved from [Link]

  • Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]

  • AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. Retrieved from [Link]

  • Secrets of Science. (n.d.). Analysis of residual catalysts in pharmaceuticals. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, March 31). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Retrieved from [Link]

  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). TRACE ANALYSIS OF VOLATILE AMINES IN AIR/GAS SAMPLES. Retrieved from [Link]

  • DTU Research Database. (n.d.). Fuel-nitrogen conversion in the combustion of small amines using dimethylamine and ethylamine as biomass-related model fuels. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Retrieved from [Link]

  • MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine - Organic Syntheses Procedure. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • National Institutes of Health. (2023, December 5). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine - Eureka.
  • University of Padua. (2024, June 21). Elemental Analysis - Technical Resources - Unipd. Retrieved from [Link]

Sources

Safety Operating Guide

(1-(3-Methoxypropyl)cyclobutyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Disposal of (1-(3-Methoxypropyl)cyclobutyl)methanamine

Executive Summary & Core Directive

Do not dispose of (1-(3-Methoxypropyl)cyclobutyl)methanamine down the drain.

This compound is a specialized aliphatic primary amine with a strained cyclobutyl ring and an ether linkage. It poses three distinct hazards that dictate its disposal pathway:

  • Corrosivity: High alkalinity (pH > 12) capable of causing severe skin burns and damaging plumbing.

  • Reactivity: Violent, exothermic reaction with acids.

  • Combustibility: The organic skeleton (cyclobutyl + propyl chain) provides significant fuel load.

The Disposal Standard: This material must be segregated into a Basic (Alkaline) Organic Waste stream and destroyed via high-temperature incineration at a licensed facility.

Chemical Profile & Hazard Characterization

To manage waste effectively, you must understand the "Why" behind the protocol. This molecule is not a generic solvent; its functional groups drive the safety requirements.

FeatureStructural ComponentHazard Implication
Basicity Primary Amine (

)
CORROSIVE (Class 8). Reacts violently with acids, acid chlorides, and anhydrides. Can form heat-sensitive salts.
Ring Strain Cyclobutyl RingHIGH ENERGY. The ring strain (~26.4 kcal/mol) increases the heat of combustion. Incineration ensures complete ring opening and destruction.
Solvent Class Methoxypropyl (Ether)FLAMMABLE (Class 3). Adds organic volatility. Note: While ether linkages can form peroxides, the amine functionality usually inhibits this relative to pure ethers, but long-term storage requires checks.

Pre-Disposal Treatment & Segregation

The Golden Rule: Never mix this amine with Acid Waste streams.

Many laboratory accidents occur when amines are mistakenly poured into "General Organic Waste" carboys that contain acidic byproducts (e.g., acetic acid, HCl). This results in rapid salt formation, heat generation, and potential container rupture.

Segregation Protocol
  • Designated Container: Use a dedicated carboy labeled "BASIC ORGANIC WASTE" .

  • Compatibility Check:

    • Recommended: HDPE (High-Density Polyethylene) or PP (Polypropylene). These resist high pH well and are shatter-resistant.

    • Acceptable: Borosilicate Glass (Check for cracks; alkaline solutions can etch glass over long periods).

    • Prohibited: Metal containers (aluminum/zinc) which can corrode and generate hydrogen gas.

Step-by-Step Disposal Workflow

This protocol ensures a self-validating safety loop.

Step 1: Waste Characterization

Before moving the vessel, confirm the state of the material.

  • Pure Liquid: Move directly to segregation.

  • Solid/Salt: If the amine has been converted to a hydrochloride or trifluoroacetate salt, it is less volatile but still hazardous. Dispose of as solid hazardous waste.

  • Solution: If dissolved in solvent (e.g., DCM, Methanol), the solvent dictates the flammability, but the amine dictates the segregation (Basic stream).

Step 2: pH Verification (The Safety Stop)
  • Action: Dip a pH strip into the waste solution.

  • Validation:

    • If pH > 10 : Proceed to Basic Waste.

    • If pH < 7 : STOP. You have an acidic mixture. Neutralize slowly with Sodium Bicarbonate before adding to the organic waste stream to prevent delayed exotherms in the drum.

Step 3: Transfer
  • Use a funnel with a flash-arrestor if available.

  • Wear Butyl Rubber or Nitrile (Double Gloved) gloves. Amines can permeate thin latex rapidly.

  • Log the addition: Record "(1-(3-Methoxypropyl)cyclobutyl)methanamine" and the volume on the waste tag. Do not use generic terms like "Amine Waste".

Step 4: Final Disposal (External)
  • RCRA Code: Likely D001 (Ignitable) and D002 (Corrosive). If no specific P or U list code exists for this specific R&D compound, it is regulated by characteristic.

  • Method: Fuel Blending / Incineration.

Visual Logic: Decision Tree

The following diagram illustrates the critical decision points for researchers handling this compound.

DisposalProtocol Start Start: Waste Generation (1-(3-Methoxypropyl)cyclobutyl)methanamine StateCheck Is it Liquid or Solid? Start->StateCheck SolidWaste Solid Waste Stream (Label: Toxic Organic Solid) StateCheck->SolidWaste Solid/Salt LiquidCheck Check pH Level StateCheck->LiquidCheck Liquid/Solution FinalDisp Final Disposal: High-Temp Incineration SolidWaste->FinalDisp Acidic pH < 7 (Acidic) LiquidCheck->Acidic Unexpected Acid Basic pH > 7 (Basic/Neutral) LiquidCheck->Basic Expected State Neutralize Neutralize with NaHCO3 (Slow Addition) Acidic->Neutralize Fix Hazard Neutralize->Basic Re-check pH Segregation Segregate into BASIC ORGANIC WASTE Basic->Segregation Container Container: HDPE Carboy (No Metals!) Segregation->Container Container->FinalDisp

Figure 1: Decision matrix for the safe segregation and disposal of cyclobutyl methanamine derivatives.

Emergency Contingency: Spills

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Amines have potent, fishy/ammonia-like odors that can cause respiratory distress.

  • PPE Upgrade: Wear safety goggles (not just glasses) and a face shield if splashing is possible.

  • Absorb: Do NOT use paper towels (fire risk with amines). Use Vermiculite , Diatomaceous Earth , or a commercial Amine-Specific Spill Kit .

  • Neutralization (Careful): You may treat the absorbed material with weak acid (e.g., dilute citric acid) to reduce volatility, but do this after absorption to control heat.

  • Disposal: Scoop absorbed material into a wide-mouth jar, label as "Hazardous Waste: Amine Spill Debris," and seal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.